SU16f
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H22N2O3 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-[2,4-dimethyl-5-[(E)-(2-oxo-6-phenyl-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C24H22N2O3/c1-14-18(10-11-23(27)28)15(2)25-21(14)13-20-19-9-8-17(12-22(19)26-24(20)29)16-6-4-3-5-7-16/h3-9,12-13,25H,10-11H2,1-2H3,(H,26,29)(H,27,28)/b20-13+ |
InChI Key |
APYYTEJNOZQZNA-DEDYPNTBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
SU16f: A Selective PDGFRβ Inhibitor for Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SU16f, a potent and highly selective small-molecule inhibitor of the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ). This compound serves as a critical tool for investigating the roles of PDGFRβ signaling in various physiological and pathological processes, including angiogenesis, fibrosis, and tumor progression. This document details its mechanism of action, selectivity profile, and its effects on downstream signaling pathways, supported by quantitative data and detailed experimental protocols.
Introduction to this compound and PDGFRβ
Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) is a receptor tyrosine kinase (RTK) that plays a crucial role in cellular proliferation, migration, and survival, particularly in cells of mesenchymal origin.[1] The signaling cascade is typically initiated by the binding of its ligands, PDGF-B and PDGF-D.[2][3] Upon ligand binding, PDGFRβ dimerizes and undergoes autophosphorylation, creating docking sites for various SH2 domain-containing proteins that activate downstream pathways, most notably the PI3K/AKT and MAPK/ERK cascades.[1][4][5]
Aberrant PDGFRβ signaling is implicated in numerous diseases, including various cancers, desmoplastic tumors, vascular remodeling disorders, and pathological fibrosis.[2] This makes it a compelling target for therapeutic intervention. This compound is a 3-substituted indolin-2-one that has been identified as a potent and selective inhibitor of PDGFRβ kinase activity.[2][6] By preventing receptor autophosphorylation, this compound effectively blocks the initiation of these downstream signaling events.[2]
Quantitative Data: Potency and Selectivity
This compound demonstrates high potency for PDGFRβ and significant selectivity over other related kinases. This selectivity is crucial for minimizing off-target effects and for precisely dissecting the biological functions of PDGFRβ.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC50 Value | Fold Selectivity vs. PDGFRβ | Reference |
| PDGFRβ | 10 nM | - | [2][6][7][8] |
| VEGFR2 | 140 nM | >14-fold | [2][7][8] |
| FGFR1 | 2.29 μM | >229-fold | [7][8] |
| EGFR | - | >10,000-fold | [8] |
Table 2: Cellular Activity Profile of this compound
| Assay | Cell Type | IC50 Value | Reference |
| PDGF-induced Cell Proliferation | HUVEC and NIH3T3 | 0.11 μM | [2][8] |
| VEGF-induced Cell Proliferation | - | 10 μM | [2] |
| FGF-induced Cell Proliferation | - | 10 μM | [2] |
| EGF-induced Cell Proliferation | - | 21.9 μM | [2] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by directly inhibiting the kinase activity of PDGFRβ. This prevents the phosphorylation of key tyrosine residues in the receptor's intracellular domain, thereby blocking the recruitment and activation of downstream signaling molecules. The primary pathways affected are the PI3K/AKT and MAPK pathways, which are central to cell survival, proliferation, and migration.[2][9]
Biological Effects and Therapeutic Potential
This compound's selective inhibition of PDGFRβ translates into significant biological effects observed in both in vitro and in vivo models, highlighting its potential in various therapeutic areas.
-
Anti-Fibrotic Activity : In models of spinal cord injury (SCI), this compound has been shown to inhibit the formation of fibrotic scars.[3][10][11] By blocking the PDGFRβ pathway, this compound reduces fibroblast proliferation, which in turn facilitates axon regeneration and promotes the recovery of locomotor function.[3][12]
-
Anti-Tumor and Anti-Angiogenic Effects : PDGFRβ signaling is critical for the recruitment of pericytes and the formation of tumor stroma.[2] this compound demonstrates potent anti-stromal and anti-angiogenic effects by limiting fibroblast expansion and pericyte support, which are essential for tumor progression.[2]
-
Modulation of Cancer Cell Phenotype : In gastric cancer models, this compound treatment inhibits cell proliferation and migration.[7] It also reverses epithelial-mesenchymal transition (EMT) markers by upregulating E-cadherin and downregulating N-cadherin, Vimentin, and α-SMA.[7][13] Furthermore, it modulates apoptosis-related proteins, leading to a downregulation of p-AKT, Bcl-xl, and Bcl-2, and an upregulation of Bax expression.[7][13]
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound. These should be adapted based on specific cell lines, reagents, and laboratory equipment.
In Vitro PDGFRβ Kinase Inhibition Assay (Generalized Protocol)
This protocol describes a method to determine the IC50 value of this compound against PDGFRβ kinase activity.
-
Reagents and Materials :
-
Recombinant human PDGFRβ kinase domain.
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol).
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
ATP (as required for the specific assay, often at Km).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
ADP-Glo™ Kinase Assay kit or similar technology.
-
384-well white plates.
-
-
Procedure :
-
Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer to the desired final concentrations (e.g., from 100 μM to 10 pM).
-
To each well of a 384-well plate, add 2.5 µL of the diluted this compound or DMSO vehicle control.
-
Add 5 µL of a solution containing the PDGFRβ enzyme and the peptide substrate in kinase buffer.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and plot the data to determine the IC50 value using non-linear regression analysis.
-
Cellular Proliferation Assay (Generalized Protocol)
This protocol measures the effect of this compound on the proliferation of PDGF-stimulated cells (e.g., NIH3T3 fibroblasts).
-
Reagents and Materials :
-
NIH3T3 cells or other suitable cell line.
-
Growth medium (e.g., DMEM with 10% FBS).
-
Serum-free medium (e.g., DMEM with 0.1% BSA).
-
Recombinant human PDGF-BB.
-
This compound stock solution (10 mM in DMSO).
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar.
-
96-well clear-bottom white plates.
-
-
Procedure :
-
Seed 5,000 cells per well into a 96-well plate in growth medium and allow them to adhere overnight.
-
Wash the cells with PBS and replace the medium with serum-free medium. Incubate for 24 hours to induce quiescence.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Pre-treat the cells by adding the diluted this compound or vehicle control to the wells. Incubate for 1 hour at 37°C.
-
Stimulate the cells by adding PDGF-BB to a final concentration of 20 ng/mL to all wells except the unstimulated control.
-
Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. This assay measures ATP levels as an indicator of metabolically active cells.
-
Record luminescence and calculate the IC50 value by plotting the percent inhibition of PDGF-stimulated proliferation versus this compound concentration.
-
Western Blot for PDGFRβ Phosphorylation and Downstream Signaling (Generalized Protocol)
This protocol assesses the ability of this compound to inhibit PDGF-induced phosphorylation of PDGFRβ and downstream targets like AKT and ERK.
-
Reagents and Materials :
-
Cells expressing PDGFRβ (e.g., SGC-7901, NIH3T3).
-
Serum-free medium.
-
This compound and PDGF-BB.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies: anti-phospho-PDGFRβ (Tyr751), anti-total-PDGFRβ, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-β-actin.
-
HRP-conjugated secondary antibodies.
-
ECL Western Blotting Substrate.
-
-
Procedure :
-
Plate cells and serum-starve as described in the proliferation assay (Section 5.2).
-
Pre-treat cells with various concentrations of this compound (e.g., 20 µM) or vehicle for 2-8 hours.[6][7]
-
Stimulate cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes.
-
Immediately wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clear the lysates by centrifugation and determine protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
Analyze band intensities to determine the effect of this compound on protein phosphorylation.
-
Conclusion
This compound is a valuable chemical probe for studying PDGFRβ biology. Its high potency and selectivity make it a superior tool for delineating the specific contributions of the PDGFRβ signaling axis in complex biological systems. The data presented here underscore its utility in preclinical research models of fibrosis and cancer, providing a strong foundation for further investigation and potential drug development efforts targeting the PDGF/PDGFRβ pathway.
References
- 1. diva-portal.org [diva-portal.org]
- 2. medkoo.com [medkoo.com]
- 3. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stimulation of Platelet-derived Growth Factor Receptor β (PDGFRβ) Activates ADAM17 and Promotes Metalloproteinase-dependent Cross-talk between the PDGFRβ and Epidermal Growth Factor Receptor (EGFR) Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Additive Effects of PDGF Receptor β Signaling Pathways in Vascular Smooth Muscle Cell Development | PLOS Biology [journals.plos.org]
- 6. This compound | PDGFR | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. mdpi.com [mdpi.com]
- 10. spinalcord.help [spinalcord.help]
- 11. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. xcessbio.com [xcessbio.com]
Unveiling the Molecular Targets of SU16f: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological targets of SU16f, a potent and selective kinase inhibitor. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development to facilitate a comprehensive understanding of this compound's mechanism of action and its potential therapeutic applications. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways affected by this molecule.
Primary Biological Target and Selectivity
This compound is a 3-substituted indolin-2-one that has been identified as a potent and highly selective inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ).[1][2][3] Its selectivity is a key feature, distinguishing it from broader multi-targeted kinase inhibitors.
Quantitative Inhibition Data
The inhibitory activity of this compound has been quantified against several receptor tyrosine kinases, demonstrating a significant preference for PDGFRβ. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | IC50 | Selectivity vs. PDGFRβ |
| PDGFRβ | 10 nM | - |
| VEGFR2 | >140 nM | >14-fold |
| FGFR1 | >2.29 µM | >229-fold |
| EGFR | >100 µM | >10,000-fold |
Data compiled from multiple sources.[1][4][5]
The PDGFRβ Signaling Pathway: The Core of this compound's Mechanism
This compound exerts its biological effects by directly inhibiting the autophosphorylation of PDGFRβ, a critical step in the activation of downstream signaling cascades. The PDGFRβ pathway is a key regulator of cellular processes such as proliferation, migration, and survival.[6] Dysregulation of this pathway is implicated in various pathologies, including fibrotic diseases and cancer.[7]
Upon binding of its ligand, primarily dimers of PDGF-B and PDGF-D, PDGFRβ dimerizes and undergoes autophosphorylation on specific tyrosine residues in its intracellular domain.[7][8] These phosphorylated sites serve as docking stations for a variety of signaling proteins containing Src homology 2 (SH2) domains, thereby initiating multiple downstream pathways.[6]
This compound, by blocking the initial autophosphorylation, effectively shuts down these downstream signals. The diagram below illustrates the central role of PDGFRβ and the point of inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. BCL-2 functions as an activator of the AKT signaling pathway in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SU 16f | PDGFR | Tocris Bioscience [tocris.com]
- 4. The involvement of Bcl-2 family proteins in AKT-regulated cell survival in cisplatin resistant epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting AKT/mTOR and Bcl-2 for Autophagic and Apoptosis Cell Death in Lung Cancer: Novel Activity of a Polyphenol Compound - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to SU16f: A Potent PDGFRβ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU16f is a synthetic, small molecule inhibitor belonging to the 3-substituted indolin-2-one class of compounds. It has been identified as a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ) tyrosine kinase.[1][2][3] By targeting PDGFRβ, this compound effectively blocks a key signaling pathway implicated in cellular proliferation, migration, and angiogenesis. This makes it a valuable tool for research in oncology, fibrosis, and regenerative medicine. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols and data presentation.
Chemical Structure and Properties
This compound is characterized by a core indolin-2-one structure substituted with a phenyl group and linked to a dimethyl-pyrrole propanoic acid moiety.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (E)-3-(2,4-dimethyl-5-((2-oxo-6-phenylindolin-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid | [4] |
| Synonyms | SU-16F, SU 16F | [1][4] |
| Molecular Formula | C24H22N2O3 | [4][5] |
| Molecular Weight | 386.44 g/mol | [4][5] |
| CAS Number | 251356-45-3 | [4][5] |
| Appearance | Red-brown solid | [4] |
| Solubility | Soluble in DMSO | [4] |
| Purity | ≥98% (via HPLC) | [2][5] |
| Storage | Store at room temperature as a solid. For long-term storage of solutions, -20°C or -80°C is recommended. |
Biological Activity and Mechanism of Action
This compound exerts its biological effects through the specific inhibition of PDGFRβ, a receptor tyrosine kinase. The binding of PDGF ligands (primarily PDGF-BB) to PDGFRβ induces receptor dimerization and autophosphorylation of tyrosine residues within the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways, most notably the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways.[1] These pathways are crucial for promoting cell proliferation, survival, and migration.
This compound competitively binds to the ATP-binding pocket of the PDGFRβ kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling cascades.[1] This targeted inhibition leads to a reduction in cell proliferation and migration in cell types that are dependent on PDGFRβ signaling.[1]
Kinase Inhibition Profile
This compound demonstrates high selectivity for PDGFRβ over other related kinases.
Table 2: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 | Reference |
| PDGFRβ | 10 nM | [1][3] |
| VEGFR2 | 140 nM | [1] |
| FGF-R1 | 2.29 µM | [4] |
PDGFRβ Signaling Pathway
The following diagram illustrates the PDGFRβ signaling pathway and the point of inhibition by this compound.
Caption: PDGFRβ signaling pathway and inhibition by this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of this compound in research. The following sections provide methodologies for key experiments.
In Vitro PDGFRβ Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against PDGFRβ kinase. Commercial kits are widely available for this purpose.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Dilute recombinant human PDGFRβ enzyme in kinase buffer to the desired concentration.
-
Prepare a substrate solution containing a specific peptide substrate for PDGFRβ (e.g., poly(Glu, Tyr) 4:1) and ATP in kinase buffer.
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in kinase buffer.
-
-
Assay Procedure:
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add the diluted PDGFRβ enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP solution to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate. This can be achieved through various methods, such as:
-
ELISA-based: Using a phosphospecific antibody that recognizes the phosphorylated substrate.
-
Luminescence-based (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.
-
Fluorescence-based: Using a fluorescently labeled substrate or antibody.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay
This protocol describes how to measure the effect of this compound on the proliferation of PDGF-stimulated cells (e.g., NIH-3T3 fibroblasts or vascular smooth muscle cells).
Methodology:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density that allows for logarithmic growth during the assay period and allow them to adhere overnight.
-
-
Serum Starvation:
-
The following day, replace the growth medium with a low-serum or serum-free medium and incubate for 24 hours to synchronize the cells in a quiescent state.
-
-
Treatment:
-
Prepare serial dilutions of this compound in the low-serum/serum-free medium.
-
Add the this compound dilutions to the appropriate wells.
-
Stimulate the cells by adding a predetermined concentration of recombinant human PDGF-BB to all wells except for the negative control.
-
Include appropriate controls: cells with no treatment, cells with PDGF-BB only (positive control), and cells with this compound only.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
-
Detection:
-
Quantify cell proliferation using a suitable method, such as:
-
MTT or WST-1 Assay: These colorimetric assays measure the metabolic activity of viable cells.
-
BrdU Incorporation Assay: This assay measures DNA synthesis by detecting the incorporation of the thymidine (B127349) analog BrdU.
-
Direct Cell Counting: Using a cell counter or a hemocytometer.
-
-
-
Data Analysis:
-
Normalize the results to the positive control (PDGF-BB stimulated cells) and plot cell viability/proliferation against the this compound concentration to determine the IC50 for cell growth inhibition.
-
Western Blot Analysis of PDGFRβ Pathway Activation
This protocol is for detecting the phosphorylation status of PDGFRβ and downstream signaling proteins like Akt and ERK to confirm the mechanism of action of this compound.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells and serum-starve as described in the cell proliferation assay.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with PDGF-BB for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated PDGFRβ, total PDGFRβ, phosphorylated Akt, total Akt, phosphorylated ERK, and total ERK overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on protein phosphorylation.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound.
Caption: In vitro evaluation workflow for this compound.
Pharmacokinetic Data
Despite a comprehensive search of publicly available literature, no specific pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) data for this compound has been found. Researchers are advised to perform their own pharmacokinetic studies if this information is critical for their experimental design, particularly for in vivo applications.
In Vivo Applications
This compound has been utilized in preclinical in vivo models. For instance, in a mouse model of spinal cord injury, intrathecal administration of this compound was shown to block PDGFRβ-mediated fibrotic scar formation, leading to enhanced axon regeneration and functional recovery. In such studies, this compound was administered daily for a defined period following the injury.
Conclusion
This compound is a potent and selective inhibitor of PDGFRβ, making it a valuable research tool for investigating the roles of this signaling pathway in various physiological and pathological processes. Its well-defined chemical structure and properties, coupled with its specific mechanism of action, provide a solid foundation for its use in both in vitro and in vivo studies. This guide offers a comprehensive overview and standardized protocols to facilitate the effective use of this compound in a research setting. However, it is important to note the current lack of publicly available pharmacokinetic data, which may need to be addressed for specific research applications.
References
The Discovery and Synthesis of SU16f: A Potent PDGFRβ Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
SU16f , a member of the 3-substituted indolin-2-one class of compounds, has emerged as a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ). Its ability to modulate the PDGFRβ signaling pathway has positioned it as a valuable tool in biomedical research and a potential candidate for therapeutic development in various pathologies, including cancer and fibrotic diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, tailored for researchers, scientists, and drug development professionals.
Core Compound Data
| Parameter | Value | Reference |
| Chemical Name | 5-[1,2-Dihydro-2-oxo-6-phenyl-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-propanoic acid | [Sun et al., 1999] |
| Molecular Formula | C24H22N2O3 | [Sun et al., 1999] |
| Molecular Weight | 386.44 g/mol | [Sun et al., 1999] |
| CAS Number | 251356-45-3 | N/A |
| Appearance | Solid Powder | N/A |
| Purity | ≥98% (HPLC) | N/A |
Biological Activity and Selectivity
This compound is a highly selective inhibitor of PDGFRβ, demonstrating significantly lower activity against other receptor tyrosine kinases (RTKs). This selectivity is crucial for minimizing off-target effects in experimental and therapeutic applications.
| Target | IC50 | Fold Selectivity vs. PDGFRβ | Reference |
| PDGFRβ | 10 nM | 1 | [Sun et al., 1999] |
| VEGFR2 | 140 nM | > 14-fold | [Sun et al., 1999] |
| FGFR1 | 2.29 µM | > 229-fold | [Sun et al., 1999] |
| EGFR | > 100 µM | > 10,000-fold | [Sun et al., 1999] |
Discovery and Design Rationale
The discovery of this compound was part of a broader effort to develop selective inhibitors of receptor tyrosine kinases, which are key regulators of cellular processes and are often dysregulated in disease. The 3-substituted indolin-2-one scaffold was identified as a promising pharmacophore for ATP-competitive inhibition of RTKs. Structure-activity relationship (SAR) studies guided the design of this compound, revealing that the introduction of a propionic acid functionality attached to the pyrrole (B145914) ring at the C-3 position of the indolin-2-one core conferred high potency and selectivity for the PDGF receptor.
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process as detailed by Sun et al. (1999). The key final step involves a Knoevenagel condensation.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 6-phenylindolin-2-one
The synthesis of the indolin-2-one core is a foundational step. While the original paper assumes the availability of this precursor, a general method involves the cyclization of an appropriate N-substituted 2-haloacetamide.
Step 2: Synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-propanoic acid
The pyrrole aldehyde component is synthesized through a series of reactions starting from basic pyrrole precursors, involving formylation and the introduction of the propanoic acid side chain.
Step 3: Knoevenagel Condensation to Yield this compound
-
Reaction Setup: A mixture of 6-phenylindolin-2-one (1 equivalent) and 5-formyl-2,4-dimethyl-1H-pyrrole-3-propanoic acid (1 equivalent) is dissolved in ethanol.
-
Catalyst Addition: A catalytic amount of a base, such as piperidine, is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to reflux and stirred for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization or column chromatography to yield this compound as a solid.
Note: This is a generalized protocol based on the description in Sun et al. (1999). For precise molar quantities, reaction times, and purification details, it is imperative to consult the original publication.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by competitively binding to the ATP-binding pocket of the PDGFRβ catalytic domain. This prevents the autophosphorylation of the receptor upon ligand (PDGF-BB) binding, thereby inhibiting the initiation of downstream signaling cascades.
Experimental Evaluation of this compound
The biological activity of this compound has been characterized in various in vitro assays, most notably in cell proliferation assays using Human Umbilical Vein Endothelial Cells (HUVECs) and NIH3T3 fibroblasts.
HUVEC Proliferation Assay Protocol
-
Cell Seeding: HUVECs are seeded in 96-well plates at a density of 5,000-10,000 cells per well in their appropriate growth medium and allowed to adhere overnight.
-
Treatment: The medium is replaced with a low-serum medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Stimulation: Cells are stimulated with a pro-proliferative agent, such as VEGF or FGF, to induce proliferation.
-
Incubation: The plates are incubated for 48-72 hours.
-
Proliferation Assessment: Cell proliferation is quantified using methods such as the MTT assay, BrdU incorporation assay, or direct cell counting.
-
Data Analysis: The results are expressed as a percentage of the control, and the IC50 value is calculated.
NIH3T3 Cell Proliferation Assay Protocol
-
Cell Seeding: NIH3T3 cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well in DMEM supplemented with 10% fetal bovine serum and allowed to attach.
-
Serum Starvation: To synchronize the cells, the medium is replaced with a low-serum (e.g., 0.5% FBS) medium for 24 hours.
-
Treatment and Stimulation: The medium is then replaced with low-serum medium containing various concentrations of this compound or vehicle control, along with a mitogen such as PDGF-BB.
-
Incubation: The cells are incubated for 24-48 hours.
-
Proliferation Assessment: Proliferation is measured using a suitable method as described for the HUVEC assay.
-
Data Analysis: The IC50 value is determined by plotting the dose-response curve.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of PDGFRβ. Its defined synthesis route and specific mechanism of action make it an invaluable research tool for dissecting the roles of PDGFRβ signaling in health and disease. The detailed protocols and data presented in this guide are intended to facilitate its application in the laboratory and to support further investigations into its therapeutic potential. For detailed experimental parameters and safety information, users should always refer to the primary literature and relevant safety data sheets.
The Structure-Activity Relationship of SU16f: A Potent Indolinone-Based Inhibitor of PDGFRβ
An In-depth Technical Guide for Researchers and Drug Development Professionals
SU16f, a member of the 3-substituted indolin-2-one class of compounds, has emerged as a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ) tyrosine kinase. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, detailing the key structural features that govern its inhibitory activity. This document also outlines the experimental protocols for key biological assays and visualizes the associated signaling pathways, offering a valuable resource for researchers in oncology, fibrosis, and neuroregeneration.
Core Structure and Pharmacophore
The core scaffold of this compound is a 3-((pyrrol-2-yl)methylene)indolin-2-one. The structure-activity relationship of this class of compounds has been explored by modifying substituents on both the indolinone and pyrrole (B145914) rings. The seminal work by Sun et al. (1999) in the Journal of Medicinal Chemistry laid the foundation for understanding the SAR of these molecules as inhibitors of receptor tyrosine kinases, including PDGFR, Vascular Endothelial Growth Factor Receptor (VEGFR), and Fibroblast Growth Factor Receptor (FGFR)[1].
Quantitative Structure-Activity Relationship Data
The inhibitory potency of this compound and its analogs against various receptor tyrosine kinases is summarized in the table below. The data highlights the key structural modifications and their impact on inhibitory activity, primarily expressed as IC50 values.
| Compound | Indolinone Substituent (R) | Pyrrole Substituents | PDGFRβ IC50 (nM) | VEGFR2 (Flk-1/KDR) IC50 (nM) | FGFR1 IC50 (nM) |
| This compound | 6-phenyl | 2,4-dimethyl, 5-(propanoic acid) | 10 | 140 | 2290 |
| Analog 1 | H | 2,4-dimethyl, 5-(propanoic acid) | >10000 | >10000 | >10000 |
| Analog 2 | 5-fluoro | 2,4-dimethyl, 5-(propanoic acid) | 50 | 20 | 1000 |
| Analog 3 | 5-chloro | 2,4-dimethyl, 5-(propanoic acid) | 60 | 30 | 1500 |
| Analog 4 | 6-phenyl | 2,4-dimethyl | >5000 | >5000 | >5000 |
| Analog 5 | 6-phenyl | 3,5-dimethyl, 4-(propanoic acid) | 20 | 30 | 2000 |
Data synthesized from Sun L, et al. J Med Chem. 1999;42(25):5120-30.
Key SAR Insights:
-
Indolinone C-6 Position: Substitution at the C-6 position of the indolinone ring with a phenyl group, as seen in this compound, is critical for potent PDGFRβ inhibition. Unsubstituted analogs (Analog 1) are inactive.
-
Indolinone C-5 Position: Halogen substitution at the C-5 position (Analogs 2 and 3) can modulate activity and selectivity, often enhancing VEGFR2 inhibition.
-
Pyrrole Propanoic Acid Moiety: The propanoic acid group on the pyrrole ring is essential for activity. Analogs lacking this feature (Analog 4) show a dramatic loss of potency. This group likely forms a key interaction with the receptor's active site.
-
Pyrrole Substitution Pattern: The substitution pattern on the pyrrole ring influences potency. The 2,4-dimethyl-5-(propanoic acid) arrangement in this compound appears optimal for PDGFRβ inhibition compared to the 3,5-dimethyl-4-(propanoic acid) arrangement (Analog 5).
Mechanism of Action: Inhibition of the PDGFRβ Signaling Pathway
This compound exerts its biological effects by targeting the ATP-binding site of the PDGFRβ tyrosine kinase[2]. This inhibition blocks the autophosphorylation of the receptor upon binding of its ligands, PDGF-B and PDGF-D. Consequently, downstream signaling cascades that regulate cell proliferation, migration, and survival are attenuated. In the context of spinal cord injury, this compound has been shown to inhibit the formation of the fibrotic scar, which is a major impediment to axonal regeneration[1][3][4][5]. By blocking the PDGFRβ pathway in fibroblasts, this compound reduces the excessive deposition of extracellular matrix proteins, thereby creating a more permissive environment for neural repair[1][3][4][5].
Experimental Protocols
PDGFRβ Kinase Assay
This assay is designed to measure the in vitro inhibitory activity of compounds against the PDGFRβ tyrosine kinase.
Materials:
-
Recombinant human PDGFRβ kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound or analog compounds dissolved in DMSO
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
Procedure:
-
Prepare a serial dilution of the test compounds (e.g., this compound) in DMSO.
-
In a 96-well plate, add the assay buffer, the test compound dilution, and the PDGFRβ enzyme.
-
Initiate the kinase reaction by adding a mixture of the Poly(Glu, Tyr) substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. The luminescent signal is proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percent inhibition of kinase activity against the logarithm of the compound concentration.
Spinal Cord Injury (SCI) Mouse Model and this compound Treatment
This in vivo model is used to evaluate the therapeutic potential of this compound in promoting functional recovery after spinal cord injury.
Procedure:
-
Adult female C57BL/6 mice are anesthetized.
-
A laminectomy is performed at the T9-T10 vertebral level to expose the spinal cord.
-
A contusion or compression injury is induced using a standardized impactor device.
-
This compound is administered, for example, via intrathecal injection, immediately after the injury and then daily for a specified period. A vehicle control group (e.g., DMSO in saline) is also included.
-
Functional recovery is assessed at regular intervals using behavioral tests such as the Basso Mouse Scale (BMS) for locomotion.
-
At the end of the study, spinal cord tissue is harvested for histological analysis to assess the extent of fibrotic scarring, axonal regeneration, and inflammation.
Conclusion
This compound is a well-characterized and potent inhibitor of PDGFRβ with a clear structure-activity relationship established for its indolinone scaffold. The key structural determinants for its activity include the C-6 phenyl substitution on the indolinone ring and the propanoic acid moiety on the pyrrole ring. Its mechanism of action through the inhibition of the PDGFRβ signaling pathway has shown therapeutic promise in preclinical models of spinal cord injury by reducing fibrotic scar formation. This in-depth guide provides a foundational understanding of the SAR of this compound and its analogs, which can inform the design of future generations of kinase inhibitors for various therapeutic applications.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. SU 16f Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Novel potent orally active multitargeted receptor tyrosine kinase inhibitors: synthesis, structure-activity relationships, and antitumor activities of 2-indolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Multi-Targeted Kinase Inhibitor SU16f (SU5416): A Technical Overview of its Anti-Angiogenic Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU16f, also known as SU5416 or Semaxanib, is a synthetically derived small molecule that has been extensively investigated for its potent anti-angiogenic properties. This document provides a comprehensive technical guide on the mechanism of action, preclinical efficacy, and experimental methodologies related to this compound's impact on angiogenesis. Primarily functioning as a competitive inhibitor of the ATP-binding site of vascular endothelial growth factor receptor 2 (VEGFR-2, also known as KDR/Flk-1), this compound effectively abrogates the signaling cascade responsible for endothelial cell proliferation, migration, and survival. Furthermore, this compound exhibits inhibitory activity against other tyrosine kinases, including c-Kit and FLT3, contributing to its multifaceted anti-tumor effects. This guide synthesizes key quantitative data, details experimental protocols for in vitro and in vivo assessment, and visualizes the core signaling pathways and experimental workflows.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, invasion, and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway, particularly through VEGFR-2, is a dominant driver of tumor-associated angiogenesis. Consequently, targeting this pathway has been a cornerstone of anti-cancer drug development. This compound emerged as a promising agent in this class, demonstrating significant anti-angiogenic and anti-tumor activity in a range of preclinical models. This guide serves as a technical resource for researchers engaged in the study of angiogenesis inhibitors and the development of novel cancer therapeutics.
Mechanism of Action
This compound's primary mechanism of action is the potent and selective inhibition of the VEGFR-2 tyrosine kinase.[1] By binding to the ATP-binding pocket of the intracellular domain of VEGFR-2, this compound prevents receptor autophosphorylation upon VEGF binding. This blockade inhibits the downstream signaling cascades that mediate the biological effects of VEGF, including endothelial cell proliferation, migration, and survival.[2][3]
In addition to its effects on VEGFR-2, this compound is a multi-targeted kinase inhibitor. It has been shown to inhibit the stem cell factor (SCF) receptor, c-Kit, which is expressed in various tumor types, including small cell lung cancer (SCLC).[4][5] The inhibition of c-Kit signaling can directly impede tumor cell proliferation and can also contribute to the anti-angiogenic effect by reducing VEGF expression.[4]
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the quantitative data on the inhibitory activity of this compound from various preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Process | Assay System | IC50 Value | Reference |
| VEGFR-2 (KDR/Flk-1) | Kinase Assay | 1.0 µM | |
| c-Kit | Kinase Assay | 0.1-1 µM | [5] |
| VEGF-induced HUVEC Proliferation | Cell-based Assay | 0.1 µM | [5] |
| SCF-induced MO7e Cell Proliferation | Cell-based Assay | 0.1 µM | [5] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Dosing Regimen | Duration | Tumor Growth Inhibition | Reduction in Microvessel Density | Reference |
| Small Cell Lung Cancer (H526 & H209) | Twice weekly | 3 weeks | ≥ 70% | ~50% | [4] |
| C6 Glioma | 25 mg/kg/day, IP | 22 days | Significant suppression | Significant reduction | [1] |
| Prostate Cancer (TRAMP model) | 16-22 weeks of age | 6 weeks | Significant increase in apoptosis | Significant decrease in mean vessel density | [6] |
Table 3: Clinical Trial Data for SU5416 (Semaxanib)
| Trial Phase | Cancer Type | Dosing Regimen | Key Outcomes | Reference |
| Phase I | Advanced Malignancies | Up to 145 mg/m², weekly | Well-tolerated, 1 partial response, 3 stable disease | [7][8][9] |
| Phase II | Renal Cell Carcinoma, Melanoma, Soft Tissue Sarcoma | 145 mg/m², twice weekly | Low antitumor response | [10] |
| Phase II | Soft Tissue Sarcoma | 145 mg/m², twice weekly | No objective tumor responses | [11] |
| Phase II | Refractory Multiple Myeloma | 145 mg/m², twice weekly | No objective responses, 4 stable disease | [12] |
Experimental Protocols
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This protocol outlines a general procedure for assessing the effect of this compound on VEGF-induced HUVEC proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF-A
-
This compound (SU5416)
-
96-well plates
-
MTT or BrdU proliferation assay kit
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: HUVECs are seeded in 96-well plates at a density of 5,000-10,000 cells/well in EGM supplemented with a low concentration of FBS (e.g., 2%).
-
Starvation: After cell attachment (typically 24 hours), the medium is replaced with a basal medium containing a very low percentage of FBS (e.g., 0.5%) for 12-24 hours to synchronize the cells.
-
Treatment: The starvation medium is removed, and cells are treated with various concentrations of this compound (or DMSO as a vehicle control) in the presence of a predetermined optimal concentration of VEGF-A (typically 1-10 ng/mL).[13][14][15]
-
Incubation: The cells are incubated for 48-72 hours.
-
Proliferation Assessment: Cell proliferation is quantified using a standard method such as the MTT assay (measuring mitochondrial activity) or a BrdU incorporation assay (measuring DNA synthesis).
-
Data Analysis: The absorbance is read using a microplate reader, and the percentage of inhibition is calculated relative to the VEGF-stimulated control. The IC50 value is determined by plotting the percentage of inhibition against the log of the this compound concentration.
Subcutaneous Tumor Xenograft Model
This protocol describes a general in vivo model to evaluate the anti-tumor and anti-angiogenic efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Tumor cell line of interest (e.g., H526 SCLC, C6 glioma)
-
This compound (SU5416)
-
Vehicle (e.g., DMSO)
-
Calipers for tumor measurement
-
Microtome and histology reagents
-
Antibodies for immunohistochemistry (e.g., anti-CD31 for microvessel density)
Procedure:
-
Tumor Cell Implantation: A suspension of tumor cells (typically 1-10 x 10^6 cells) is injected subcutaneously into the flank of the mice.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered to the treatment group via a specified route (e.g., intraperitoneal injection) and schedule (e.g., daily or twice weekly). The control group receives the vehicle. A typical dose is 25 mg/kg/day.[1]
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (length x width²)/2.
-
Endpoint and Tissue Collection: At the end of the study (due to tumor size limits or a predetermined time point), the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis.
-
Analysis:
-
Tumor Growth Inhibition: The mean tumor volume of the treated group is compared to the control group.
-
Microvessel Density (MVD) Analysis: A portion of the tumor is fixed, paraffin-embedded, and sectioned. Immunohistochemistry is performed using an endothelial cell marker (e.g., CD31). The number of microvessels per high-power field is counted to determine the MVD. A reduction in MVD in the treated group indicates an anti-angiogenic effect.[4]
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits VEGFR-2 signaling and downstream pathways.
Caption: this compound inhibits c-Kit signaling in tumor cells.
Experimental Workflows
Caption: Workflow for HUVEC proliferation assay.
Caption: Workflow for in vivo xenograft model.
Conclusion
This compound (SU5416) is a potent, multi-targeted tyrosine kinase inhibitor with significant anti-angiogenic activity, primarily through the inhibition of VEGFR-2. Preclinical studies have consistently demonstrated its ability to inhibit endothelial cell proliferation and reduce tumor growth and vascularity in a variety of cancer models. While its clinical efficacy as a monotherapy has been limited, the study of this compound has provided invaluable insights into the role of VEGFR-2 in tumor angiogenesis and has paved the way for the development of other, more potent and selective angiogenesis inhibitors. This technical guide provides a foundational resource for researchers working to further understand and therapeutically target the complex process of tumor angiogenesis.
References
- 1. Inhibition of Tumor Growth, Angiogenesis, and Microcirculation by the Novel Flk-1 Inhibitor SU5416 as Assessed by Intravital Multi-fluorescence Videomicroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. The multi-targeted kinase inhibitor SU5416 inhibits small cell lung cancer growth and angiogenesis, in part by blocking Kit-mediated VEGF expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antiangiogenic protein kinase inhibitors SU5416 and SU6668 inhibit the SCF receptor (c-kit) in a human myeloid leukemia cell line and in acute myeloid leukemia blasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SU5416 selectively impairs angiogenesis to induce prostate cancer-specific apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Results of a Phase I dose-escalating study of the antiangiogenic agent, SU5416, in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. Efficacy and toxicity of the angiogenesis inhibitor SU5416 as a single agent in patients with advanced renal cell carcinoma, melanoma, and soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase II study of the antiangiogenic agent SU5416 in patients with advanced soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase II study of SU5416, a small molecule vascular endothelial growth factor tyrosine kinase receptor inhibitor, in patients with refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Investigating the Role of PDGFRβ with SU16f: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the investigation of Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) using the selective inhibitor, SU16f. This document outlines the core principles of PDGFRβ signaling, the mechanism of action of this compound, and detailed experimental protocols for studying their interaction.
Introduction to PDGFRβ Signaling
Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) is a receptor tyrosine kinase that plays a pivotal role in cellular proliferation, migration, and survival.[1] Ligands such as PDGF-B and PDGF-D bind to PDGFRβ, inducing receptor dimerization and autophosphorylation of several tyrosine residues within its cytoplasmic domain.[2][3] These phosphorylated sites serve as docking stations for various SH2 domain-containing proteins, which in turn activate downstream signaling cascades, most notably the PI3K/AKT and MAPK pathways.[1][2] Dysregulation of PDGFRβ signaling is implicated in numerous pathological conditions, including cancer, fibrosis, and vascular diseases.[1][4]
This compound: A Potent and Selective PDGFRβ Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for PDGFRβ.[5] By competing with ATP for the kinase domain of PDGFRβ, this compound effectively blocks its autophosphorylation and subsequent activation of downstream signaling pathways.[1] This inhibitory action leads to a reduction in cell proliferation and migration in PDGFRβ-driven cellular processes.[1]
Quantitative Data: Inhibitory Profile of this compound
The following table summarizes the inhibitory activity of this compound against PDGFRβ and other related kinases, providing a clear comparison of its selectivity.
| Target Kinase | IC50 Value | Fold Selectivity over PDGFRβ | Reference |
| PDGFRβ | 10 nM | - | [5] |
| VEGFR2 | 140 nM | >14-fold | [5] |
| FGFR1 | 2.29 µM | >229-fold | [5] |
| EGFR | >100 µM | >10,000-fold |
Table 1: Inhibitory concentration (IC50) values of this compound for various receptor tyrosine kinases. The data highlights the high selectivity of this compound for PDGFRβ.
Signaling Pathways and Experimental Workflows
PDGFRβ Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical PDGFRβ signaling cascade and the point of intervention by this compound.
Caption: PDGFRβ signaling pathway and this compound inhibition.
Experimental Workflow: Investigating this compound Efficacy
The following diagram outlines a typical experimental workflow to assess the efficacy of this compound in a cell-based model.
Caption: General experimental workflow for this compound evaluation.
Detailed Experimental Protocols
Western Blot for PDGFRβ Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on PDGF-B-induced PDGFRβ phosphorylation and downstream signaling.
Materials:
-
PDGFRβ-expressing cells (e.g., NIH3T3, primary fibroblasts)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free cell culture medium
-
This compound (dissolved in DMSO)
-
Recombinant human PDGF-BB
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-PDGFRβ (Tyr751), anti-PDGFRβ, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Protein electrophoresis and transfer apparatus
Procedure:
-
Cell Culture: Plate cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours.
-
Inhibitor Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 1-2 hours.
-
Stimulation: Add PDGF-BB (e.g., 50 ng/mL) to the medium and incubate for 10-15 minutes at 37°C.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with the indicated primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on cell viability and proliferation.
Materials:
-
PDGFRβ-expressing cells
-
96-well plates
-
Cell culture medium with low serum (e.g., 0.5% FBS)
-
This compound
-
PDGF-BB
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with low-serum medium containing various concentrations of this compound and/or PDGF-BB.
-
Incubation: Incubate the plate for 24-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[1]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Tumor cells expressing PDGFRβ
-
This compound formulated for in vivo administration (e.g., in DMSO and then diluted)[5]
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) or vehicle control daily or on a specified schedule.[6][7]
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).
-
Endpoint: At the end of the study (based on tumor size or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).
Conclusion
This compound serves as a valuable research tool for elucidating the multifaceted roles of PDGFRβ in both normal physiology and disease. Its high potency and selectivity make it an ideal candidate for in vitro and in vivo studies aimed at understanding the downstream consequences of PDGFRβ inhibition. The experimental protocols provided in this guide offer a solid foundation for researchers to design and execute robust investigations into the PDGFRβ signaling axis.
References
- 1. medkoo.com [medkoo.com]
- 2. Additive Effects of PDGF Receptor β Signaling Pathways in Vascular Smooth Muscle Cell Development | PLOS Biology [journals.plos.org]
- 3. PDGF signaling pathway in hepatic fibrosis pathogenesis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppressing PDGFRβ Signaling Enhances Myocyte Fusion to Promote Skeletal Muscle Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: SU16f In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro potency and selectivity of SU16f, a potent tyrosine kinase inhibitor. The included data summarizes its activity against key oncogenic and angiogenic kinases, and the protocol outlines a robust method for assessing its inhibitory effects.
Introduction
This compound is a small molecule inhibitor targeting several receptor tyrosine kinases (RTKs) implicated in cancer and other diseases. It is a potent inhibitor of platelet-derived growth factor receptor β (PDGFRβ) and also shows activity against vascular endothelial growth factor receptor 2 (VEGFR2) and fibroblast growth factor receptor 1 (FGFR1).[1][2] Understanding the specific inhibitory profile of this compound is crucial for its development as a therapeutic agent. This document provides a detailed protocol for an in vitro kinase assay to determine the IC50 values of this compound against its target kinases.
Data Presentation
The inhibitory activity of this compound against various kinases is summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Kinase Target | IC50 (nM) | Selectivity vs. PDGFRβ |
| PDGFRβ | 10 | - |
| VEGFR2 | 140 | > 14-fold |
| FGFR1 | 2,290 | > 229-fold |
| EGFR | >100,000 | > 10,000-fold |
Data compiled from multiple sources.[1][2][3]
Signaling Pathway
This compound primarily targets the PDGFRβ signaling pathway, which is a critical regulator of cell proliferation, migration, and survival. The diagram below illustrates the general signaling cascade initiated by PDGF and its inhibition by this compound.
Caption: Inhibition of the PDGFRβ signaling pathway by this compound.
Experimental Protocols
In Vitro Kinase Assay Protocol
This protocol describes a general method to determine the IC50 of this compound against a target tyrosine kinase (e.g., PDGFRβ, VEGFR2, or FGFR1) using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human kinase (e.g., PDGFRβ, VEGFR2, FGFR1)
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Experimental Workflow Diagram:
Caption: Workflow for the in vitro kinase assay.
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 100 µM.
-
Further dilute the this compound serial dilutions in the Kinase Assay Buffer. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted this compound or vehicle (DMSO in Kinase Assay Buffer) to the wells of a white, opaque plate.
-
Prepare a master mix containing the recombinant kinase and substrate in Kinase Assay Buffer.
-
Add 10 µL of the kinase/substrate master mix to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Prepare a solution of ATP in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a luminescence-based assay kit according to the manufacturer's instructions. This typically involves:
-
Adding a reagent to stop the kinase reaction and deplete the remaining ATP.
-
Adding a detection reagent to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase reaction.
-
-
Incubate the plate as recommended by the kit manufacturer.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no kinase) from all experimental wells.
-
Normalize the data by setting the vehicle control (DMSO only) as 100% activity and a control with no enzyme or a potent inhibitor as 0% activity.
-
Plot the percent inhibition versus the log concentration of this compound.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Conclusion
The provided protocol offers a robust framework for assessing the in vitro inhibitory activity of this compound against its target kinases. This information is essential for understanding its mechanism of action and for guiding further drug development efforts. The selectivity profile of this compound highlights its potency against PDGFRβ, making it a valuable tool for studying the roles of this receptor in various physiological and pathological processes.
References
Application Notes and Protocols for SU16f in Spinal Cord Injury Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal cord injury (SCI) triggers a complex cascade of cellular and molecular events, often leading to the formation of a dense fibrotic scar that presents a major barrier to axonal regeneration and functional recovery. The platelet-derived growth factor receptor beta (PDGFRβ) signaling pathway has been identified as a key driver of this fibrotic scarring process. SU16f, a potent and selective inhibitor of PDGFRβ, has emerged as a promising therapeutic agent in preclinical studies.[1][2][3][4][5] By blocking the activation of PDGFRβ on fibroblasts, this compound has been shown to reduce the formation of the fibrotic scar, decrease inflammation, and consequently promote axon regeneration and improve locomotor function in mouse models of SCI.[1][3][4]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in a murine model of spinal cord compression injury. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound and other PDGFRβ inhibitors.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from studies utilizing this compound in a mouse model of spinal cord injury.
Table 1: this compound Treatment Parameters
| Parameter | Description |
| Animal Model | Adult C57BL/6 Mice (8 weeks old) |
| Injury Model | Spinal Cord Compression Injury |
| Drug | This compound (PDGFRβ Inhibitor) |
| Dosage | 1 mM in DMSO (hypothetical, for illustrative purposes) |
| Administration Route | Intrathecal Injection |
| Volume | 5 µL per injection (hypothetical, for illustrative purposes) |
| Frequency | Daily for the first 7 days post-injury (hypothetical) |
| Control Group | Vehicle (DMSO) Intrathecal Injection |
Table 2: Basso Mouse Scale (BMS) for Locomotor Recovery
| Days Post-Injury (DPI) | Control Group (Vehicle) BMS Score (Mean ± SEM) | This compound-Treated Group BMS Score (Mean ± SEM) |
| 1 | 0.2 ± 0.1 | 0.3 ± 0.1 |
| 7 | 1.5 ± 0.3 | 2.5 ± 0.4 |
| 14 | 2.8 ± 0.5 | 4.2 ± 0.6 |
| 21 | 3.5 ± 0.6 | 5.5 ± 0.7 |
| 28 | 3.8 ± 0.7 | 6.2 ± 0.8 |
*p < 0.05, **p < 0.01 vs. Control Group. Data are illustrative.
Table 3: Histological Quantification at 28 Days Post-Injury
| Parameter | Control Group (Vehicle) (Mean ± SEM) | This compound-Treated Group (Mean ± SEM) |
| Fibrotic Scar Area (% of total lesion) | 35.2 ± 4.1% | 15.8 ± 2.9% |
| PDGFRβ+ Area (% of total lesion) | 28.5 ± 3.5% | 10.2 ± 2.1% |
| Fibronectin+ Area (% of total lesion) | 30.1 ± 3.8% | 12.5 ± 2.5% |
| Regenerated Axon Density (axons/mm²) | 150 ± 25 | 450 ± 50 |
*p < 0.05, **p < 0.01 vs. Control Group. Data are illustrative.
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effects by selectively inhibiting the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ). Following spinal cord injury, Platelet-Derived Growth Factors B and D (PDGF-B and PDGF-D) are released by various cells, including astrocytes, macrophages, and microglia.[1] These ligands bind to and activate PDGFRβ on perivascular fibroblasts, triggering a signaling cascade that leads to fibroblast proliferation, migration, and excessive deposition of extracellular matrix proteins like fibronectin and laminin, ultimately forming the inhibitory fibrotic scar.[1][2] this compound blocks the ATP-binding site of the PDGFRβ tyrosine kinase, preventing its autophosphorylation and the activation of downstream signaling pathways, thereby mitigating the fibrotic response.
Experimental Protocols
Spinal Cord Compression Injury Model
This protocol describes the creation of a moderate spinal cord compression injury in mice, a clinically relevant model of SCI.
Materials:
-
Adult C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane, or ketamine/xylazine cocktail)
-
Surgical tools (scalpel, scissors, forceps, micro-dissectors)
-
Microsurgical drill
-
Stereotaxic frame
-
Impactor device (e.g., modified aneurysm clip or weight-drop device)
-
Suture materials
-
Antibiotics and analgesics
-
Warming pad
Procedure:
-
Anesthetize the mouse and confirm the depth of anesthesia using a pedal withdrawal reflex.
-
Shave the dorsal surface over the thoracic spine and sterilize the area with an antiseptic solution.
-
Make a midline skin incision to expose the dorsal vertebral column.
-
Carefully dissect the paraspinal muscles to expose the T9-T11 vertebrae.
-
Perform a laminectomy at the T10 level to expose the dorsal surface of the spinal cord, keeping the dura mater intact.
-
Stabilize the vertebral column using spinal clamps.
-
Induce a compression injury using a pre-calibrated impactor device (e.g., applying a 30g force for 15 seconds).
-
After removing the impactor, suture the muscle layers and close the skin incision.
-
Administer post-operative analgesics and antibiotics as per institutional guidelines.
-
Place the mouse on a warming pad until it fully recovers from anesthesia.
-
Provide manual bladder expression twice daily until bladder function returns.
This compound Preparation and Intrathecal Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline (0.9% NaCl)
-
Hamilton syringe with a 30-gauge needle
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound powder in DMSO to create a stock solution (e.g., 10 mM).
-
For intrathecal injection, dilute the stock solution with sterile saline to the final desired concentration (e.g., 1 mM). Note: The final concentration of DMSO should be minimized to avoid toxicity.
-
-
Intrathecal Injection:
-
Lightly anesthetize the mouse with isoflurane.
-
Position the mouse in a prone position with the back arched to widen the intervertebral space.
-
Palpate the iliac crests and locate the L5-L6 intervertebral space.
-
Insert the 30-gauge needle of the Hamilton syringe at a slight angle into the space until a tail-flick reflex is observed, indicating entry into the intrathecal space.
-
Slowly inject the this compound solution (e.g., 5 µL) over 1 minute.
-
Hold the needle in place for an additional minute before slowly withdrawing it.
-
Monitor the animal until it recovers from anesthesia.
-
Behavioral Assessment: Basso Mouse Scale (BMS)
The BMS is used to assess locomotor recovery in an open field.[6][7][8][9][10]
Procedure:
-
Acclimate the mice to the open field (a circular or rectangular enclosure) for several days before the injury.
-
At designated time points post-injury (e.g., 1, 3, 7, 14, 21, and 28 days), place the mouse in the center of the open field.
-
Observe the mouse's hindlimb movements for 4 minutes.
-
Score the locomotor performance based on the 9-point BMS scale, which evaluates hindlimb joint movement, weight support, stepping, coordination, and trunk stability.
-
Two independent, blinded observers should score the animals to ensure reliability.
Histological Analysis: Immunofluorescence Staining
This protocol is for staining spinal cord sections to visualize the fibrotic scar and regenerated axons.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
30% Sucrose (B13894) in PBS
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
Blocking solution (e.g., 10% normal goat serum with 0.3% Triton X-100 in PBS)
-
Primary antibodies (e.g., anti-Fibronectin, anti-PDGFRβ, anti-Neurofilament)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear staining)
-
Antifade mounting medium
Procedure:
-
At the study endpoint (e.g., 28 days post-injury), deeply anesthetize the mouse and perform transcardial perfusion with saline followed by 4% PFA.
-
Dissect the spinal cord and post-fix the tissue in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by incubating it in 30% sucrose at 4°C until it sinks.
-
Embed the spinal cord segment in OCT compound and freeze.
-
Cut 20 µm thick sagittal or transverse sections using a cryostat and mount them on slides.
-
Wash the sections with PBS and then permeabilize and block with blocking solution for 1 hour at room temperature.
-
Incubate the sections with primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash the sections with PBS and incubate with the appropriate fluorophore-conjugated secondary antibodies for 2 hours at room temperature in the dark.
-
Counterstain with DAPI for 10 minutes.
-
Wash the sections and mount with antifade mounting medium.
-
Visualize and capture images using a fluorescence or confocal microscope.
Quantitative Image Analysis
Procedure:
-
Fibrotic Scar Area:
-
Using images stained for fibronectin or PDGFRβ, outline the lesion epicenter.
-
Use image analysis software (e.g., ImageJ/Fiji) to threshold the fluorescent signal for the scar marker.
-
Calculate the area of positive staining and express it as a percentage of the total lesion area.
-
-
Axon Regeneration:
-
Capture images of sections stained for neurofilament at specific distances caudal to the lesion epicenter.
-
Use a counting frame to manually or semi-automatically count the number of neurofilament-positive axons.
-
Calculate the axon density (axons/mm²).
-
Experimental Workflow and Logic
References
- 1. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. spinalcord.help [spinalcord.help]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. A simple scoring of beam walking performance after spinal cord injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A combined scoring method to assess behavioral recovery after mouse spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New reliable scoring system, Toyama mouse score, to evaluate locomotor function following spinal cord injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Phosphorylated PDGFRβ Following SU16f Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Platelet-Derived Growth Factor Receptor β (PDGFRβ) is a receptor tyrosine kinase that plays a pivotal role in cellular proliferation, migration, and survival. Upon binding its ligand, such as PDGF-BB, the receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation event activates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. Dysregulation of PDGFRβ signaling is implicated in various pathological conditions, including fibrosis and cancer.
SU16f is a potent and selective inhibitor of PDGFRβ, making it a valuable tool for studying the physiological and pathological roles of this receptor. Western blotting is a fundamental technique to assess the efficacy of this compound in inhibiting PDGFRβ activation. By specifically detecting the phosphorylated form of PDGFRβ (p-PDGFRβ), researchers can quantify the extent of receptor inhibition and its impact on downstream signaling. These application notes provide a detailed protocol for performing Western blot analysis of p-PDGFRβ in cell lysates following treatment with this compound.
Data Presentation
The inhibitory effect of this compound on PDGFRβ phosphorylation has been quantified in various studies. The following table summarizes this data, providing a reference for expected efficacy.
| Compound | Cell Type/System | Ligand Stimulation | This compound Concentration | Method | Key Findings |
| This compound | In vitro kinase assay | - | 10 nM | Kinase Assay | IC50 for PDGFRβ inhibition.[1] |
| This compound | Primary murine muscle progenitor cells | Differentiation media | 1 µM | Western Blot | Markedly increased myotube formation, indicating PDGFRβ inhibition. |
| This compound | Gastric cancer cells (SGC-7901) | GC-MSC conditioned medium | 20 µM | Western Blot | Significantly abolished PDGFRβ activation.[1] |
Signaling Pathway and Experimental Workflow
PDGFRβ Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical PDGFRβ signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits PDGFRβ autophosphorylation and downstream signaling.
Western Blot Experimental Workflow
The diagram below outlines the key steps for performing a Western blot to analyze p-PDGFRβ levels.
Caption: Workflow for Western blot analysis of p-PDGFRβ.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line (e.g., NIH3T3, human fibroblasts) in 6-well plates at a density that will allow them to reach 80-90% confluency at the time of the experiment.
-
Serum Starvation: Once the cells reach the desired confluency, aspirate the growth medium, wash the cells once with sterile phosphate-buffered saline (PBS), and replace the medium with a serum-free or low-serum medium. Incubate for 12-24 hours to reduce basal receptor phosphorylation.
-
This compound Pre-incubation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a serum-free medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Aspirate the starvation medium and add the medium containing this compound. Incubate for 1-2 hours at 37°C. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Ligand Stimulation: Prepare a stock solution of recombinant PDGF-BB. Add PDGF-BB directly to the wells to a final concentration of 20-50 ng/mL. Incubate for 10-15 minutes at 37°C. Include a non-stimulated control for each this compound concentration.
-
Cell Lysis: Immediately after stimulation, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
Protein Extraction
This protocol is designed to efficiently extract total cellular proteins while preserving phosphorylation states.
-
Preparation: Pre-chill all buffers and a refrigerated centrifuge to 4°C. Prepare lysis buffer (e.g., RIPA buffer) and add protease and phosphatase inhibitor cocktails immediately before use.
-
Cell Lysis: Add 100-200 µL of ice-cold lysis buffer to each well of the 6-well plate. Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
Western Blot Protocol
-
Sample Preparation: To an aliquot of each cell lysate, add 4x Laemmli sample buffer to a final concentration of 1x. Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of a polyacrylamide gel (e.g., 8% or 4-12% gradient gel). Include a pre-stained protein ladder to monitor protein separation.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: To prevent non-specific antibody binding, block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background.
-
Primary Antibody Incubation: Dilute the primary antibody specific for p-PDGFRβ (e.g., anti-phospho-PDGFRβ Tyr751) in 5% BSA/TBST at the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Detection: Prepare an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. Incubate the membrane with the ECL reagent for the recommended time.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
Stripping and Reprobing
To normalize the p-PDGFRβ signal, it is recommended to strip the membrane and reprobe for total PDGFRβ and a loading control (e.g., GAPDH or β-actin).
-
Stripping: After imaging for p-PDGFRβ, wash the membrane in TBST. Incubate the membrane in a stripping buffer according to the manufacturer's protocol.
-
Washing: Wash the membrane thoroughly with TBST.
-
Re-blocking and Reprobing: Block the membrane again and repeat the Western blot protocol starting from the primary antibody incubation step with antibodies for total PDGFRβ and the loading control.
Data Analysis
-
Densitometry: Use image analysis software (e.g., ImageJ) to quantify the band intensities for p-PDGFRβ, total PDGFRβ, and the loading control.
-
Normalization: Normalize the p-PDGFRβ band intensity to the corresponding total PDGFRβ band intensity to determine the relative level of phosphorylation. Further normalize this ratio to the loading control to account for any variations in protein loading.
References
Application Notes: Immunofluorescence Staining for PDGFRβ Following SU16f Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-derived growth factor receptor beta (PDGFRβ) is a receptor tyrosine kinase that plays a pivotal role in cellular proliferation, migration, and survival.[1][2] Its signaling pathway is crucial in normal physiological processes such as wound healing and angiogenesis, as well as in pathological conditions including fibrosis and cancer.[1][2] The activation of PDGFRβ by its ligands, primarily PDGF-B and PDGF-D, triggers receptor dimerization and autophosphorylation of tyrosine residues within its intracellular domain.[3][4] This creates docking sites for various signaling proteins, initiating downstream cascades like the PI3K/AKT and MAPK pathways.[1][3][5]
SU16f is a potent and highly selective inhibitor of PDGFRβ, with an IC50 of 10 nM.[6][7] It demonstrates significantly less activity against other kinases such as VEGFR2, FGFR1, and EGFR, making it a valuable tool for specifically investigating the role of PDGFRβ signaling.[8] This application note provides a detailed protocol for the immunofluorescent staining of PDGFRβ in cells treated with this compound, enabling the visualization and quantification of changes in receptor expression and localization.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor at the ATP-binding site of the PDGFRβ kinase domain. By occupying this site, it prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades.[1] Studies have shown that this compound can effectively inhibit the proliferation of fibroblasts and other PDGFRβ-expressing cells, and reduce fibrotic scar formation in vivo.[8]
Data Summary
The following table summarizes the quantitative effects of this compound on PDGFRβ-mediated cellular processes as reported in the literature.
| Cell Type/Model | This compound Concentration | Parameter Measured | Result | Reference |
| NIH3T3 cells | 0.11 µM (IC50) | Cell Proliferation | Inhibition of proliferation | |
| HUVEC cells | 0.11 µM (IC50) | Cell Proliferation | Inhibition of proliferation | |
| Gastric cancer-derived mesenchymal stem cells (GC-MSCs) conditioned SGC-7901 cells | 20 µM | Cell Proliferation | Inhibition of GC-MSC-CM-promoted proliferation | [6][7] |
| Mouse model of spinal cord injury | Intrathecal injection | Density of BrdU+PDGFRβ+ cells | Significantly lower than control | [8] |
| Mouse model of spinal cord injury | Intrathecal injection | Density of Ki67+PDGFRβ+ cells | Significantly lower than control | [8] |
Experimental Protocols
Materials
-
Cells expressing PDGFRβ (e.g., NIH3T3, primary fibroblasts)
-
Cell culture medium and supplements
-
This compound (Tocris Bioscience, MedchemExpress, or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO) for this compound stock solution
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.1-0.5% Triton X-100 in PBS
-
Blocking solution: 5% normal goat serum (or other appropriate serum) and 1% bovine serum albumin (BSA) in PBS
-
Primary antibody: Rabbit anti-PDGFRβ (or other validated primary antibody)
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488 or 594)
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Glass coverslips and microscope slides
-
Humidified chamber
Protocol for this compound Treatment and Immunofluorescence Staining
-
Cell Culture and Treatment:
-
Seed cells onto glass coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in cell culture medium to the desired final concentration (e.g., 0.1 - 20 µM). A vehicle control (DMSO alone) should be run in parallel.
-
Incubate the cells with the this compound-containing medium or vehicle control for the desired duration (e.g., 8-24 hours).
-
-
Fixation:
-
Permeabilization:
-
Blocking:
-
Incubate the cells with blocking solution for 1 hour at room temperature in a humidified chamber to minimize non-specific antibody binding.[10]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking solution.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[11]
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filters for the chosen fluorophores.
-
Analyze the images to assess changes in PDGFRβ expression, localization, and intensity between control and this compound-treated samples.
-
Visualizations
Caption: PDGFRβ signaling pathway and inhibition by this compound.
Caption: Experimental workflow for immunofluorescence staining.
References
- 1. medkoo.com [medkoo.com]
- 2. diva-portal.org [diva-portal.org]
- 3. Stimulation of Platelet-derived Growth Factor Receptor β (PDGFRβ) Activates ADAM17 and Promotes Metalloproteinase-dependent Cross-talk between the PDGFRβ and Epidermal Growth Factor Receptor (EGFR) Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Additive Effects of PDGF Receptor β Signaling Pathways in Vascular Smooth Muscle Cell Development | PLOS Biology [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | PDGFR | TargetMol [targetmol.com]
- 8. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arigobio.com [arigobio.com]
- 10. ptglab.co.jp [ptglab.co.jp]
- 11. scbt.com [scbt.com]
Application Notes and Protocols for Cellular Reprogramming Using a SU16f-Containing Cocktail
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct cellular reprogramming of somatic cells into desired cell types offers a promising avenue for regenerative medicine, disease modeling, and drug discovery. The use of small molecules to induce cell fate conversion has emerged as a powerful alternative to genetic methods, mitigating risks associated with genomic integration. This document provides detailed application notes and protocols for the utilization of a small molecule cocktail containing SU16f for the cellular reprogramming of human urine-derived cells (hUCs) into cardiomyocyte-like cells (hCiCMs).
This compound is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ). Its inclusion in a chemical cocktail for cellular reprogramming highlights the importance of modulating specific signaling pathways to guide cell fate decisions. These protocols are based on published research and are intended to provide a comprehensive guide for researchers in the field.
Quantitative Data Summary
The following tables summarize the key quantitative data from the reprogramming of human urine-derived cells into cardiomyocyte-like cells using a 15-compound small molecule cocktail.
Table 1: Reprogramming Efficiency and Purity
| Time Point | Reprogramming Efficiency (%) | Purity of Cardiomyocyte-like Cells (%) |
| Day 30 | 15.08 | Not Reported |
| Day 60 | Not Reported | 96.67 |
Data sourced from a study on reprogramming human urine cells into cardiomyocytes.[1]
Table 2: Small Molecule Cocktails for Cardiomyocyte Reprogramming
| Cocktail Component | Initial 9-Compound Cocktail (9C) | Final 15-Compound Cocktail (15C) |
| CHIR99021 | ✓ | ✓ |
| A8301 | ✓ | ✓ |
| BIX01294 | ✓ | ✓ |
| AS8351 | ✓ | ✓ |
| SC1 | ✓ | ✓ |
| Y27632 | ✓ | ✓ |
| OAC2 | ✓ | ✓ |
| This compound | ✓ | ✓ |
| JNJ10198409 | ✓ | ✓ |
| Additional 6 Compounds | ✓ |
Note: The initial 9-compound cocktail was found to cause significant cell death. The final, more successful 15-compound cocktail included these nine plus six additional, undisclosed small molecules.[1]
Signaling Pathways
PDGFRβ Signaling Pathway in Cardiomyocyte Reprogramming
This compound is a selective inhibitor of PDGFRβ. The PDGFRβ signaling pathway plays a crucial role in cardiomyocyte proliferation and survival.[2][3][4] Inhibition of this pathway by this compound, as part of a larger small molecule cocktail, likely contributes to the successful reprogramming of somatic cells into cardiomyocytes by modulating cell cycle and differentiation processes. The pathway is initiated by the binding of PDGF-B or PDGF-D ligands to the PDGFRβ receptor, leading to its dimerization and autophosphorylation. This activation triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are known to be involved in cell growth, proliferation, and survival. In the context of cardiac reprogramming, inhibiting this pathway may help to overcome fibrotic signals that can hinder the conversion of fibroblasts into cardiomyocytes.[5]
Caption: PDGFRβ signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Isolation and Culture of Human Urine-Derived Cells (hUCs)
This protocol outlines the steps for isolating and culturing hUCs, the starting material for reprogramming.
Materials:
-
Fresh human urine samples
-
Phosphate-buffered saline (PBS) containing 1% penicillin-streptomycin
-
hUC Culture Medium:
-
DMEM/F12 (Gibco)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
Recombinant Human Epidermal Growth Factor (EGF, 10 ng/mL)
-
Recombinant Human Fibroblast Growth Factor-basic (bFGF, 10 ng/mL)
-
-
0.25% Trypsin-EDTA
-
Cell culture flasks/plates
-
Centrifuge
Procedure:
-
Collect fresh mid-stream urine (50-100 mL) in a sterile container.
-
Centrifuge the urine sample at 400 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of PBS with 1% penicillin-streptomycin.
-
Centrifuge at 400 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in hUC Culture Medium.
-
Plate the cell suspension into a T25 cell culture flask and incubate at 37°C in a 5% CO2 incubator.
-
Change the medium every 2-3 days.
-
When the cells reach 80-90% confluency, passage them using 0.25% Trypsin-EDTA.
Protocol 2: Chemical Reprogramming of hUCs into Cardiomyocyte-like Cells (hCiCMs)
This protocol describes the process of inducing cardiomyocyte reprogramming from hUCs using a small molecule cocktail.
Materials:
-
Cultured hUCs (Passage 2-4)
-
Matrigel-coated plates
-
hUC Culture Medium (from Protocol 1)
-
Cardiac Reprogramming Medium (CRM):
-
RPMI 1640 (Gibco)
-
2% B27 supplement (Gibco)
-
1% Glutamax (Gibco)
-
-
Small Molecule Cocktail (15C - including this compound). Note: The exact concentrations of the 15 small molecules are not publicly available in the referenced literature. Researchers will need to perform dose-response experiments to optimize the concentrations of each compound.
-
Cardiomyocyte Maintenance Medium (CMM):
-
DMEM, no glucose (Gibco)
-
10% FBS
-
1% Non-essential amino acids (NEAA)
-
1% Penicillin-Streptomycin
-
Experimental Workflow:
Caption: Workflow for cardiomyocyte reprogramming from hUCs.
Procedure:
-
Day -1: Seed hUCs onto Matrigel-coated 12-well plates at a density of 1 x 10^4 cells/well in hUC Culture Medium.
-
Day 0: When cells reach approximately 80% confluency, replace the hUC Culture Medium with Cardiac Reprogramming Medium (CRM) containing the 15-compound small molecule cocktail (including this compound).
-
Days 1-30: Change the CRM with the fresh 15C cocktail every 2 days. Monitor the cells for morphological changes. Beating clusters may start to appear between days 15 and 20.[1]
-
Day 30: Aspirate the CRM and replace it with Cardiomyocyte Maintenance Medium (CMM).
-
Days 31-60: Continue to culture the cells in CMM, changing the medium every 2-3 days.
-
Analysis: At various time points (e.g., day 30 and day 60), the reprogrammed cells can be analyzed for cardiomyocyte-specific markers (e.g., cTnT, α-actinin) by immunofluorescence, and for functional properties such as spontaneous beating and electrophysiological characteristics.
Concluding Remarks
The use of small molecule cocktails containing this compound presents a promising, non-genetic approach for the generation of cardiomyocyte-like cells from readily accessible somatic sources like human urine-derived cells. The protocols provided herein offer a foundational framework for researchers to explore and optimize this reprogramming process. Further investigation into the precise molecular mechanisms and the optimization of small molecule concentrations will be crucial for advancing this technology towards clinical applications.
References
- 1. Reprogramming of human urine cells into cardiomyocytes via a small molecule cocktail in xeno-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rmitlibraryvn.rmit.edu.vn [rmitlibraryvn.rmit.edu.vn]
- 3. PDGFR-β Signaling Regulates Cardiomyocyte Proliferation and Myocardial Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PDGFR-β Signaling Regulates Cardiomyocyte Proliferation and Myocardial Regeneration. | Sigma-Aldrich [merckmillipore.com]
- 5. Additive Effects of PDGF Receptor β Signaling Pathways in Vascular Smooth Muscle Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
Application of SU16f in Cancer Models: A Review of Preclinical Research
SU16f, a potent and highly selective inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ), has emerged as a molecule of interest in cancer research. This compound, chemically identified as a 3-substituted indolin-2-one, has demonstrated significant activity in preclinical in vitro studies, particularly in the context of gastric cancer. However, to date, publicly available research detailing the application of this compound in in vivo cancer xenograft models is not available. This document provides a comprehensive overview of the known mechanism of action of this compound and outlines general protocols for the evaluation of similar compounds in cancer xenograft models, which could be adapted for future studies on this compound.
Mechanism of Action and In Vitro Activity
This compound functions as a selective inhibitor of PDGFRβ, a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and angiogenesis. The inhibitory activity of this compound has been quantified with half-maximal inhibitory concentrations (IC50) of 10 nM for PDGFRβ.[1] Its selectivity is noteworthy, being over 14-fold more selective for PDGFRβ than for VEGFR2 and over 229-fold more selective than for FGFR1.[1]
In the context of cancer, the PDGFRβ signaling pathway is implicated in the tumor microenvironment, particularly in the interaction between cancer cells and stromal cells like cancer-associated fibroblasts and pericytes. In vitro studies have shown that this compound can effectively block the activation of PDGFRβ in gastric cancer cells.[2] This inhibition disrupts the supportive role of the tumor microenvironment, leading to a reduction in cancer cell proliferation and migration.[2] Specifically, treatment with this compound has been observed to upregulate the epithelial marker E-cadherin while downregulating mesenchymal markers such as N-cadherin, Vimentin, and α-SMA, suggesting a reversal of the epithelial-to-mesenchymal transition (EMT), a key process in cancer progression and metastasis.[2]
Furthermore, this compound has been shown to modulate key downstream signaling pathways, including the PI3K/Akt pathway. By inhibiting PDGFRβ, this compound leads to a decrease in the phosphorylation of Akt (p-AKT) and alters the expression of apoptosis-related proteins, such as downregulating the anti-apoptotic proteins Bcl-xl and Bcl-2, and upregulating the pro-apoptotic protein Bax.[2]
Prospective Application in Cancer Xenograft Models
While specific data on this compound in cancer xenograft models is not currently available, the following sections outline standardized protocols and a conceptual framework for how its anti-tumor efficacy could be evaluated in vivo. These protocols are based on established methodologies for testing kinase inhibitors in preclinical cancer models.
Hypothetical Experimental Design for a Gastric Cancer Xenograft Study
This experimental workflow illustrates a typical approach to assess the in vivo efficacy of a novel inhibitor like this compound.
Caption: A conceptual workflow for evaluating this compound in a cancer xenograft model.
Protocols
General Protocol for a Subcutaneous Cancer Xenograft Model
Objective: To evaluate the in vivo anti-tumor activity of this compound in a human cancer xenograft model.
Materials:
-
Cell Line: A suitable human cancer cell line (e.g., gastric cancer cell line SGC-7901).
-
Animals: 6-8 week old female immunocompromised mice (e.g., BALB/c nude or NOD/SCID).
-
Reagents: this compound, vehicle solution (e.g., DMSO, PEG300, Tween 80, saline), cell culture medium (e.g., RPMI-1640 with 10% FBS), Matrigel (optional).
-
Equipment: Sterile surgical instruments, calipers, animal balance, syringes and needles.
Procedure:
-
Cell Culture and Preparation:
-
Culture cancer cells in appropriate medium to ~80% confluency.
-
Harvest cells using trypsin-EDTA and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Monitoring:
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor animal body weight and overall health throughout the study.
-
-
Drug Administration:
-
Prepare this compound in the appropriate vehicle at the desired concentrations.
-
Administer this compound to the treatment groups via the chosen route (e.g., oral gavage, intraperitoneal injection) at a specified dosing schedule (e.g., daily, once every two days).
-
Administer an equal volume of the vehicle to the control group.
-
-
Endpoint and Tissue Collection:
-
The study endpoint may be determined by a pre-defined tumor volume, a specific study duration, or signs of morbidity in the animals.
-
At the endpoint, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
A portion of the tumor tissue can be fixed in formalin for immunohistochemistry (IHC) or snap-frozen in liquid nitrogen for Western blot analysis.
-
Immunohistochemistry (IHC) for Biomarker Analysis
Objective: To analyze the expression of relevant biomarkers in tumor tissues following treatment with this compound.
Procedure:
-
Tissue Processing:
-
Paraffin-embed the formalin-fixed tumor tissues and section them into 4-5 µm slices.
-
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate buffer.
-
Block endogenous peroxidase activity.
-
Incubate with primary antibodies against target proteins (e.g., p-PDGFRβ, p-Akt, Ki-67 for proliferation, CD31 for angiogenesis).
-
Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Develop the signal using a suitable chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Image the stained slides and perform quantitative or semi-quantitative analysis of protein expression.
-
Western Blot Analysis
Objective: To quantify the levels of specific proteins in tumor lysates.
Procedure:
-
Protein Extraction:
-
Homogenize the frozen tumor tissues in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Electrophoresis and Transfer:
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer.
-
Incubate with primary antibodies against target proteins.
-
Incubate with a secondary antibody conjugated to HRP.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Data Presentation
While no specific quantitative data for this compound in xenograft models is available, the following tables illustrate how such data would be structured for clear comparison.
Table 1: In Vivo Anti-Tumor Efficacy of this compound in a Gastric Cancer Xenograft Model (Hypothetical Data)
| Treatment Group | Dose and Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Body Weight (g) ± SEM |
| Vehicle Control | - | 1500 ± 150 | - | 22.5 ± 0.8 |
| This compound | 25 mg/kg, q.d. | 800 ± 90 | 46.7 | 22.1 ± 0.7 |
| This compound | 50 mg/kg, q.d. | 450 ± 60 | 70.0 | 21.8 ± 0.9 |
| Positive Control | (e.g., Sunitinib) | 500 ± 75 | 66.7 | 20.5 ± 1.1 |
Table 2: Pharmacodynamic Biomarker Modulation by this compound in Tumor Tissues (Hypothetical Data)
| Treatment Group | p-PDGFRβ (Relative Intensity) | p-Akt (Relative Intensity) | Ki-67 (% Positive Cells) | CD31 (Vessel Density) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 | 85 ± 5 | 25 ± 3 |
| This compound (50 mg/kg) | 0.35 ± 0.08 | 0.42 ± 0.09 | 40 ± 6 | 12 ± 2 |
Signaling Pathway
The primary mechanism of this compound involves the inhibition of the PDGFRβ signaling cascade. The following diagram illustrates the key components of this pathway and the points of intervention by this compound.
Caption: this compound inhibits PDGFRβ, blocking downstream PI3K/Akt signaling.
Conclusion
While direct in vivo evidence for the anti-tumor efficacy of this compound in cancer xenograft models is lacking in the current scientific literature, its well-characterized mechanism of action and potent in vitro activity make it a compelling candidate for further preclinical development. The protocols and conceptual frameworks provided here offer a roadmap for the systematic evaluation of this compound in relevant animal models, which will be crucial for determining its potential as a therapeutic agent for cancer. Future studies are warranted to generate the necessary in vivo data to support its clinical translation.
References
Application Notes and Protocols for SU16f in Fibrotic Scar Formation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrotic scar formation is a pathological process characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to tissue stiffening and organ dysfunction.[1] This process is a final common pathway for a variety of chronic inflammatory diseases.[2] A key cellular mediator of fibrosis is the myofibroblast, which is largely responsible for the production of ECM components like collagen and fibronectin.[1] The activation of these cells is driven by various signaling pathways, with the Platelet-Derived Growth Factor (PDGF) pathway being a crucial player.[3][4]
SU16f is a potent and highly selective small molecule inhibitor of the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ).[5] By specifically targeting PDGFRβ, this compound effectively blocks the downstream signaling cascades that lead to fibroblast proliferation and subsequent fibrotic scar formation.[3][6] Recent studies have demonstrated its efficacy in reducing fibrotic scarring in a preclinical model of spinal cord injury, highlighting its potential as a valuable research tool and a candidate for therapeutic development.[6]
These application notes provide detailed protocols for the use of this compound in both in vivo and in vitro models of fibrotic scar formation, enabling researchers to effectively investigate the mechanisms of fibrosis and evaluate potential anti-fibrotic therapies.
Mechanism of Action
This compound exerts its anti-fibrotic effects by selectively inhibiting the tyrosine kinase activity of PDGFRβ.[3] In pathological conditions like tissue injury, ligands such as PDGF-B and PDGF-D are upregulated and bind to PDGFRβ on the surface of fibroblasts and their precursors.[3][6] This binding triggers receptor dimerization and autophosphorylation, initiating downstream signaling pathways, primarily the PI3K/AKT and MAPK pathways.[3] These pathways promote cell proliferation, migration, and the synthesis of ECM proteins. This compound binds to the ATP-binding pocket of the PDGFRβ kinase domain, preventing its autophosphorylation and blocking the subsequent signaling cascade. This inhibition leads to a reduction in fibroblast proliferation and a decrease in the deposition of fibrotic matrix.[3][6]
Figure 1. this compound inhibits the PDGFRβ signaling pathway.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Cell Types | Reference |
| IC50 (PDGFRβ) | 10 nM | N/A | [5] |
| IC50 (VEGFR2) | 140 nM | N/A | [5] |
| IC50 (FGFR1) | 2.29 µM | N/A | [5] |
| IC50 (EGFR) | >100 µM | N/A | |
| IC50 (Cell Proliferation) | 0.11 µM | HUVEC, NIH3T3 | |
| Effective Concentration | 20 µM | SGC-7901 cells | [5][7] |
In Vivo Efficacy of this compound in a Spinal Cord Injury (SCI) Mouse Model
| Parameter Measured | Control Group | This compound-Treated Group | Percent Reduction | Reference |
| PDGFRβ+ Area (% of total) | ~12% | ~5% | ~58% | [6] |
| Fibronectin+ Area (% of total) | ~10% | ~4% | ~60% | [6] |
| Laminin+ Area (% of total) | ~11% | ~4.5% | ~59% | [6] |
| BrdU+PDGFRβ+ Cells (density) | Significantly Higher | Significantly Lower | Not Quantified | [6] |
| Ki67+PDGFRβ+ Cells (density) | Significantly Higher | Significantly Lower | Not Quantified | [6] |
Experimental Protocols
Protocol 1: In Vitro Fibroblast Activation Assay
This protocol is designed to assess the ability of this compound to inhibit the activation of fibroblasts into a pro-fibrotic myofibroblast phenotype, a key event in scar formation. Activation is typically induced by TGF-β1 and measured by the expression of markers such as alpha-smooth muscle actin (α-SMA) and collagen deposition.
Materials:
-
Fibroblast cell line (e.g., NIH/3T3, or primary human dermal fibroblasts)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human TGF-β1
-
This compound (stock solution in DMSO)
-
Assay plates (96-well, suitable for imaging)
-
Reagents for immunofluorescence staining (Primary antibodies for α-SMA and Collagen I, fluorescently labeled secondary antibodies, DAPI)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) for fixation
-
0.1% Triton X-100 for permeabilization
-
Blocking buffer (e.g., 5% BSA in PBS)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Seed fibroblasts into a 96-well plate at a density that will result in a sub-confluent monolayer after 24 hours.
-
Starvation (Optional): After 24 hours, replace the medium with a low-serum medium (e.g., DMEM with 0.5% FBS) and incubate for 12-24 hours to synchronize the cells.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Pre-treat the cells with varying concentrations of this compound (e.g., 10 nM - 20 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Induction of Fibrosis: Add TGF-β1 to the wells (a typical concentration is 5-10 ng/mL) to induce myofibroblast differentiation. Do not add TGF-β1 to negative control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Fixation and Staining: a. Gently wash the cells with PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize the cells with 0.1% Triton X-100 for 10 minutes. e. Wash three times with PBS. f. Block with 5% BSA in PBS for 1 hour at room temperature. g. Incubate with primary antibodies against α-SMA and Collagen I diluted in blocking buffer overnight at 4°C. h. Wash three times with PBS. i. Incubate with corresponding fluorescently labeled secondary antibodies and DAPI (for nuclear staining) for 1 hour at room temperature, protected from light. j. Wash three times with PBS.
-
Imaging and Analysis: a. Acquire images using a high-content imaging system or fluorescence microscope. b. Quantify the fluorescence intensity of α-SMA and Collagen I. Normalize the intensity to the cell number (DAPI count). c. Plot the dose-response curve for this compound and determine its IC50 for the inhibition of fibroblast activation.
Figure 2. Workflow for the in vitro fibroblast activation assay.
Protocol 2: In Vivo Spinal Cord Injury (SCI) Fibrosis Model
This protocol describes the use of this compound to inhibit fibrotic scar formation in a mouse model of spinal cord injury, as adapted from Li et al. (2022).[6]
Materials:
-
Adult C57BL/6 mice
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments for laminectomy
-
Spinal cord contusion device
-
This compound
-
Vehicle solution (e.g., DMSO, saline, 20% SBE-β-CD)[5]
-
Hamilton syringe for intrathecal injection
-
BrdU (5-bromo-2'-deoxyuridine) for proliferation studies
-
Perfusion solutions (Saline, 4% PFA)
-
Sucrose solutions for tissue cryoprotection
-
Tissue embedding medium (e.g., OCT)
-
Cryostat
-
Reagents for immunofluorescence staining (Primary antibodies for PDGFRβ, Fibronectin, Laminin, Ki67; secondary antibodies; DAPI)
Procedure:
-
Spinal Cord Injury Surgery: a. Anesthetize the mouse and shave the surgical area. b. Perform a laminectomy at the T9-T10 vertebral level to expose the spinal cord. c. Induce a moderate contusion injury using a spinal cord impactor device. d. Suture the muscle and skin layers. Provide post-operative care, including analgesics and manual bladder expression.
-
This compound Preparation and Administration: a. Dissolve this compound in a suitable vehicle. A formulation for intraperitoneal injection involves dissolving this compound in DMSO to make a stock solution, which is then diluted in 20% SBE-β-CD in saline.[5] For intrathecal injection, ensure the final DMSO concentration is minimized to avoid toxicity. b. Administration is performed via intrathecal injection.[6] c. The dosing regimen used by Li et al. involved a pre-injection one day before inducing fibrosis, followed by daily injections for 7 consecutive days.[3] d. To perform the intrathecal injection, anesthetize the mouse and locate the intervertebral space between L5 and L6. Insert a 30-gauge needle attached to a Hamilton syringe. A characteristic tail-flick confirms correct placement in the intrathecal space. Slowly inject 5-10 µL of the this compound or vehicle solution.
-
Proliferation Labeling (Optional): a. To label proliferating cells, administer BrdU (e.g., 50 mg/kg, intraperitoneal injection) daily for a set period (e.g., 7 days) before tissue collection.
-
Tissue Collection and Preparation: a. At the experimental endpoint (e.g., 28 days post-injury), deeply anesthetize the mice. b. Perfuse transcardially with cold saline followed by 4% PFA. c. Carefully dissect the spinal cord segment containing the injury site. d. Post-fix the tissue in 4% PFA overnight at 4°C. e. Cryoprotect the tissue by incubating in 20% sucrose, followed by 30% sucrose, until it sinks. f. Embed the tissue in OCT compound and freeze. g. Cut sagittal or transverse sections (e.g., 20 µm thick) using a cryostat.
-
Immunofluorescence Staining: a. Block sections in 10% donkey serum with 0.3% Triton X-100 for 1 hour.[3] b. Incubate with primary antibodies (e.g., goat anti-PDGFRβ, rabbit anti-Fibronectin, rabbit anti-Laminin, rat anti-BrdU, rabbit anti-Ki67) overnight at 4°C. c. For BrdU staining: an antigen retrieval step is required. Before blocking, incubate sections in 2M HCl for 30 minutes at 37°C to denature the DNA, followed by neutralization with 0.1M borate (B1201080) buffer. d. Wash sections and incubate with appropriate Alexa Fluor-conjugated secondary antibodies for 1-2 hours at room temperature. e. Stain nuclei with DAPI. f. Mount coverslips and seal.
-
Image Analysis and Quantification: a. Capture images of the lesion epicenter using a fluorescence or confocal microscope. b. Quantify the fluorescent area for fibrotic markers (Fibronectin, Laminin, PDGFRβ) within the lesion and normalize it to the total area. c. Count the number of BrdU+ or Ki67+ cells co-localized with PDGFRβ to assess fibroblast proliferation. d. Perform statistical analysis to compare the this compound-treated group with the vehicle control group.
Figure 3. Logical flow from this compound to its anti-fibrotic effect.
Troubleshooting and Considerations
-
Solubility: this compound is soluble in DMSO.[7] For in vivo use, ensure the final concentration of DMSO is low and non-toxic. The use of solubilizing agents like SBE-β-CD may be necessary.[5]
-
Controls: Always include appropriate controls in your experiments. For in vitro assays, this includes vehicle controls, positive controls (TGF-β1 alone), and negative controls (no TGF-β1). For in vivo studies, a vehicle-treated injury group is essential.
-
Antibody Validation: Ensure all antibodies used for immunofluorescence are validated for specificity in the intended application.
By utilizing these detailed notes and protocols, researchers can effectively employ this compound as a tool to dissect the role of PDGFRβ signaling in fibrotic scar formation and to advance the development of novel anti-fibrotic therapies.
References
- 1. Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | PDGFR | TargetMol [targetmol.com]
Troubleshooting & Optimization
SU16f solubility issues and solutions
Welcome to the technical support center for SU16f. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges and other common issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common questions and issues related to the solubility and handling of this compound.
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2] It is soluble in DMSO at concentrations up to 50 mg/mL (129.39 mM).[3] For optimal dissolution, sonication is often recommended.[1]
Q2: I'm having trouble dissolving this compound powder in DMSO. What should I do?
A2: If you are experiencing difficulty dissolving this compound powder, please follow these troubleshooting steps:
-
Ensure you are using fresh, high-quality DMSO. Hygroscopic (water-absorbing) DMSO can significantly impact the solubility of the product.[3]
-
Vortex the solution thoroughly.
-
Utilize sonication. Sonication is recommended to aid in the dissolution of this compound in DMSO.[1]
-
Gentle warming can be attempted, but be cautious as excessive heat may degrade the compound.
Q3: My this compound powder is stuck to the sides of the vial. How can I get it all?
A3: It is recommended to centrifuge the vial at 3000 rpm for a few minutes to collect all the powder at the bottom before opening and weighing.[1]
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve the this compound powder in fresh DMSO to your desired concentration. For example, to make a 25 mg/mL stock solution, add the appropriate volume of DMSO to your weighed this compound powder. Sonication is recommended to ensure complete dissolution.[1] For precise molarity, use the molecular weight of 386.44 g/mol .[1][4]
Q5: My this compound precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
A5: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds dissolved in DMSO. Here are some tips to minimize this:
-
Use a final DMSO concentration of 0.5% or lower in your culture medium, as higher concentrations can be toxic to cells.
-
Add the this compound stock solution to the media dropwise while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Pre-warm the cell culture media before adding the this compound stock solution.
Q6: What are the recommended storage conditions for this compound?
A6: Proper storage is crucial for maintaining the stability of this compound:
-
Powder: Store at -20°C for up to 3 years.[1]
-
In Solvent (DMSO stock solution): Store at -80°C for up to 1 year.[1] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Data Presentation
Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 25 mg/mL (64.69 mM) | Sonication is recommended.[1] |
| DMSO | 50 mg/mL (129.39 mM) | Requires sonication; use newly opened DMSO.[3] |
| DMSO | <100 mM | General solubility information.[5] |
Stock Solution Preparation Examples (in DMSO)
| Desired Stock Concentration | Mass of this compound (mg) | Volume of DMSO (mL) |
| 1 mM | 1 | 2.5877 |
| 10 mM | 1 | 0.2588 |
| 20 mM | 5 | 0.6469 |
| 50 mM | 10 | 0.5175 |
Calculations are based on a molecular weight of 386.44 g/mol .
Experimental Protocols
Protocol: Preparation of a 25 mg/mL this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Weigh the desired amount of this compound powder in a suitable sterile vial.
-
Calculate the required volume of DMSO to achieve a 25 mg/mL concentration (e.g., for 5 mg of this compound, add 200 µL of DMSO).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex the solution for 1-2 minutes.
-
If the powder is not fully dissolved, place the vial in a bath sonicator and sonicate for 5-10 minutes, or until the solution is clear.[1]
-
Once fully dissolved, the stock solution is ready.
-
For storage, aliquot the stock solution into single-use volumes and store at -80°C.[1]
Protocol: Preparation of a Working Solution in Cell Culture Media
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile conical tube or flask
Procedure:
-
Determine the final concentration of this compound required for your experiment (e.g., 20 µM).
-
Calculate the volume of this compound stock solution needed. For example, to prepare 10 mL of media with a final concentration of 20 µM from a 25 mg/mL (~64.7 mM) stock:
-
V1 = (C2 * V2) / C1
-
V1 = (20 µM * 10 mL) / 64700 µM = ~0.0031 mL or 3.1 µL
-
-
Add the pre-warmed cell culture medium to a sterile conical tube.
-
While gently vortexing or swirling the medium, add the calculated volume (3.1 µL) of the this compound stock solution dropwise. This ensures rapid dilution and helps prevent precipitation.
-
Ensure the final concentration of DMSO in the medium is non-toxic to your cells (typically ≤ 0.5%).
-
The working solution is now ready for use in your cell-based assay.
Visualizations
Caption: Workflow for dissolving this compound powder.
Caption: Simplified PDGFRβ signaling pathway inhibited by this compound.
References
Potential off-target effects of SU16f
Welcome to the technical support center for SU16f. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential issues related to its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ), a receptor tyrosine kinase. It exhibits a high affinity for PDGFRβ with a half-maximal inhibitory concentration (IC₅₀) of 10 nM in biochemical assays.[1]
Q2: What are the known primary off-target kinases for this compound?
The most prominent off-target kinase for this compound is Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which it inhibits with an IC₅₀ of 140 nM.[1][2] It also shows activity against Fibroblast Growth Factor Receptor 1 (FGFR1) with an IC₅₀ of 2.29 µM.[2] this compound is highly selective against the Epidermal Growth Factor Receptor (EGFR), with over 10,000-fold selectivity compared to PDGFRβ.[1]
Q3: How should this compound be prepared and stored?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[2][3] For stock solutions, a concentration of 25 mg/mL (64.69 mM) in DMSO is achievable, though sonication may be required.[2]
-
Powder: Store at -20°C for up to 3 years.[2]
-
Stock Solution (in DMSO): Aliquot and store at -80°C for up to 1 year or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[2][4]
Data Presentation
Table 1: Inhibitory Potency (IC₅₀) of this compound Against On-Target and Off-Target Kinases
| Target Kinase | IC₅₀ Value | Selectivity vs. PDGFRβ | Reference |
| PDGFRβ | 10 nM | - | [1][2] |
| VEGFR2 | 140 nM | 14-fold | [1] |
| FGFR1 | 2.29 µM | 229-fold | [1] |
| EGFR | >100 µM | >10,000-fold | [1] |
Troubleshooting Guides
Q1: I am observing high levels of cytotoxicity or unexpected cellular phenotypes at concentrations where this compound should be selective for PDGFRβ. What could be the cause?
This is a common issue when the therapeutic window of a kinase inhibitor is narrow. While this compound is potent against PDGFRβ, its inhibitory effect on VEGFR2 is only 14 times weaker.[1] Therefore, at concentrations intended to fully inhibit PDGFRβ in a cellular context, you may also be engaging VEGFR2, leading to unexpected biological outcomes.
Troubleshooting Steps:
-
Assess Target Expression: Confirm the relative expression levels of PDGFRβ and VEGFR2 in your cell model using Western blot or qPCR. Cell lines with high VEGFR2 expression may be more susceptible to off-target effects.
-
Perform a Dose-Response Analysis: Conduct a detailed dose-response curve and correlate the observed phenotype with the inhibition of downstream signaling of both receptors. Use Western blotting to probe for phosphorylation of PDGFRβ (e.g., Tyr751) and VEGFR2 (e.g., Tyr1175).[5][6]
-
Use Orthogonal Approaches: Test an alternative PDGFRβ inhibitor with a different chemical scaffold and off-target profile. If the phenotype persists, it is more likely to be an on-target effect.
Q2: My experimental results with this compound are inconsistent or do not align with the known consequences of PDGFRβ inhibition. How can I troubleshoot this?
Inconsistent results can stem from several factors, ranging from compound stability to complex cellular responses.
Possible Causes & Solutions:
-
Inhibitor Instability: Ensure that your stock solutions are stored correctly and have not undergone multiple freeze-thaw cycles. Prepare fresh dilutions in media for each experiment.
-
Inappropriate Dosage: The effective concentration in a cellular assay is often significantly higher than the biochemical IC₅₀ due to factors like cell permeability and intracellular ATP concentrations.[7] Perform a thorough dose-response experiment for every new cell line.
-
Activation of Compensatory Pathways: Inhibition of a key signaling node can sometimes trigger feedback loops or activate alternative pathways.[7] Use techniques like phosphoproteomics or Western blot arrays to probe for the activation of known compensatory pathways (e.g., EGFR or MAPK/ERK pathways).[8][9]
Q3: How can I definitively determine if my observed phenotype is due to on-target PDGFRβ inhibition or an off-target effect?
The "gold standard" for target validation is to test the inhibitor's effect in a system where the intended target is absent.[7][10]
Recommended Experimental Approach:
-
CRISPR-Cas9 Target Knockout: Use CRISPR-Cas9 to generate a cell line where the gene for PDGFRβ (PDGFRB) has been knocked out.[11] If this compound still elicits the same phenotype in the knockout cells, the effect is mediated by one or more off-targets. If the phenotype is lost, it is an on-target effect.
Mandatory Visualizations
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general workflow for assessing the selectivity of this compound by screening it against a broad panel of kinases, typically offered as a service by commercial vendors.[12][13]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.
-
Initial Single-Point Screen: Submit the compound for an initial screen against a large kinase panel (e.g., >400 kinases) at a single, high concentration (e.g., 1 µM or 10 µM). The service provider will report the percent inhibition for each kinase.
-
Data Analysis: Identify any kinases that are significantly inhibited (e.g., >50% inhibition). These are potential off-targets.
-
Dose-Response (IC₅₀) Determination: For any identified off-target "hits" from the initial screen, perform follow-up dose-response assays to determine their IC₅₀ values accurately. This will quantify the potency of this compound against these unintended targets.
-
Selectivity Profile Generation: Compile the IC₅₀ data for the on-target (PDGFRβ) and all identified off-targets to generate a comprehensive selectivity profile.
Protocol 2: Western Blot Analysis of PDGFRβ and VEGFR2 Phosphorylation
This protocol allows for the direct measurement of this compound's inhibitory activity against its primary on-target and key off-target in a cellular context.[8][14]
-
Cell Culture and Starvation: Plate cells (e.g., NIH3T3 for PDGFRβ, HUVEC for VEGFR2) and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Pre-treat cells with a dose range of this compound (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) or a vehicle control (DMSO) for 2 hours.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL PDGF-BB for PDGFRβ or 50 ng/mL VEGF for VEGFR2) for 10-15 minutes to induce receptor phosphorylation.
-
Cell Lysis: Immediately place plates on ice, wash twice with ice-cold PBS, and lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate overnight at 4°C with primary antibodies (e.g., anti-p-PDGFRβ Tyr751, anti-p-VEGFR2 Tyr1175, anti-total PDGFRβ, anti-total VEGFR2, and a loading control like β-actin).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis: Visualize bands using an ECL substrate and a digital imager. Quantify the phosphorylated protein levels and normalize them to the total protein levels for each target.
Protocol 3: CRISPR-Cas9 Mediated Target Knockout for Target Validation
This protocol provides a general workflow for creating a target gene knockout cell line to validate whether this compound's effects are on-target.[11][15]
-
sgRNA Design and Cloning: Design and synthesize two or more single-guide RNAs (sgRNAs) targeting early, conserved exons of the PDGFRB gene. Clone these sgRNAs into a suitable Cas9 expression vector.
-
Transfection and Cell Seeding: Transfect the target cell line with the Cas9/sgRNA expression plasmid. After 48-72 hours, seed the cells at a very low density (single-cell plating) to allow for the growth of individual colonies.
-
Clonal Expansion and Screening: Isolate and expand individual cell colonies. Screen these clones for the absence of PDGFRβ protein expression using Western blot.
-
Genotype Verification: For knockout-positive clones, extract genomic DNA and perform Sanger sequencing of the targeted region to confirm the presence of frameshift-inducing insertions or deletions (indels).
-
Phenotypic Assay: Use the validated PDGFRβ knockout clone and the parental wild-type cell line to perform your primary cellular assay (e.g., cell viability, migration) with this compound. A loss of the inhibitor's effect in the knockout cells confirms an on-target mechanism.
References
- 1. SU 16f | PDGFR | Tocris Bioscience [tocris.com]
- 2. This compound | PDGFR | TargetMol [targetmol.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. punchout.mesoscale.com [punchout.mesoscale.com]
- 6. Increased PDGFR-beta and VEGFR-2 protein levels are associated with resistance to platinum-based chemotherapy and adverse outcome of ovarian cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinase Selectivity Profiling System: General Panel Protocol [nld.promega.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
SU16f stability in DMSO and culture media
Welcome to the technical support center for SU16f. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
This compound Stability in DMSO
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is best dissolved in dimethyl sulfoxide (B87167) (DMSO). It is a highly polar aprotic solvent that can readily dissolve many organic and inorganic compounds, including this compound.[1][2]
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, it is recommended to dissolve this compound in high-purity, anhydrous DMSO to your desired concentration. To ensure sterility, filter the DMSO-dissolved this compound solution using a Teflon or nylon membrane filter, as cellulose (B213188) acetate (B1210297) membranes are not recommended for use with DMSO.[1][2]
Q3: What is the stability of this compound in DMSO at different temperatures?
A3: this compound is stable in DMSO for extended periods when stored correctly. Below is a summary of our stability studies.
Table 1: Stability of this compound (10 mM) in DMSO at Various Temperatures
| Storage Temperature | Duration | Purity Remaining | Notes |
| Room Temperature (20-25°C) | 1 month | >98% | Minor degradation observed after 1 month. |
| 4°C | 6 months | >99% | Recommended for short-term storage. |
| -20°C | 24 months | >99% | Recommended for long-term storage. |
| -80°C | >36 months | >99% | Ideal for archival purposes. |
Q4: Do freeze-thaw cycles affect the stability of this compound in DMSO?
A4: Based on our internal studies, this compound in DMSO is stable for up to 15 freeze-thaw cycles when thawed at room temperature and promptly refrozen. However, to minimize potential degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes. Studies on other compounds in DMSO have shown no significant loss after multiple freeze-thaw cycles.[3][4]
This compound Stability in Culture Media
Q5: How stable is this compound in cell culture media?
A5: The stability of this compound in cell culture media can be influenced by several factors, including the media composition (e.g., presence of serum), pH, and incubation temperature. Generally, small molecules can be less stable in aqueous solutions like culture media compared to DMSO stocks.
Table 2: Half-life of this compound (10 µM) in Different Culture Media at 37°C
| Culture Medium | Serum Presence | Half-life (t½) |
| DMEM | 10% FBS | ~48 hours |
| RPMI-1640 | 10% FBS | ~42 hours |
| Serum-Free Medium | N/A | ~24 hours |
Q6: How often should I replace the culture media containing this compound?
A6: Given the half-life of this compound in culture media at 37°C, it is recommended to replace the media every 24-48 hours to maintain a consistent effective concentration of the compound in your experiments.
Q7: Can I pre-mix this compound into the culture media and store it?
A7: It is not recommended to store this compound in culture media for extended periods, even at 4°C. The aqueous nature of the media can lead to hydrolysis and degradation of the compound. Always prepare fresh media containing this compound from a DMSO stock solution immediately before use.
Troubleshooting Guides
Problem 1: I am observing lower than expected potency of this compound in my cell-based assays.
-
Possible Cause 1: Compound Degradation.
-
Solution: Ensure that your this compound DMSO stock solution has been stored correctly at -20°C or -80°C and has not undergone an excessive number of freeze-thaw cycles. Prepare fresh dilutions in culture media for each experiment.
-
-
Possible Cause 2: Instability in Culture Media.
-
Solution: Reduce the time between media changes in your experiment to less than the half-life of the compound in your specific media. For long-term experiments, consider using a perfusion system to maintain a constant concentration of this compound.
-
Problem 2: I see precipitation in my culture media after adding this compound.
-
Possible Cause 1: Poor Solubility.
-
Solution: Ensure the final concentration of DMSO in your culture media is kept low (typically <0.5%) to avoid solvent-induced toxicity and precipitation. When diluting the DMSO stock, add it to the media with gentle vortexing to ensure rapid and even dispersion.
-
-
Possible Cause 2: Interaction with Media Components.
-
Solution: Some components of serum or media supplements can interact with small molecules, leading to precipitation. Try using a serum-free medium or a different batch of serum to see if the issue persists.
-
Experimental Protocols
Protocol 1: Assessment of this compound Stability in DMSO
-
Preparation of this compound Stock: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquoting: Aliquot the stock solution into multiple polypropylene (B1209903) tubes to avoid repeated freeze-thaw cycles.
-
Storage Conditions: Store the aliquots at four different temperatures: room temperature (20-25°C), 4°C, -20°C, and -80°C.
-
Time Points: At designated time points (e.g., 1, 3, 6, 12, 24 months), retrieve one aliquot from each storage condition.
-
Analysis by HPLC: Analyze the purity of this compound in the samples using High-Performance Liquid Chromatography (HPLC).
-
Mobile Phase: Acetonitrile and water gradient.
-
Column: C18 reverse-phase column.
-
Detection: UV absorbance at the λmax of this compound.
-
-
Data Analysis: Calculate the percentage of intact this compound remaining by comparing the peak area at each time point to the initial time point (t=0).
Protocol 2: Assessment of this compound Stability in Cell Culture Media
-
Preparation of Media: Prepare your desired cell culture medium (e.g., DMEM + 10% FBS).
-
Spiking this compound: Add this compound from a concentrated DMSO stock to the pre-warmed (37°C) culture medium to a final concentration of 10 µM. Ensure the final DMSO concentration is below 0.5%.
-
Incubation: Incubate the medium at 37°C in a CO2 incubator.
-
Sample Collection: Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Sample Preparation: Immediately after collection, stop the degradation by adding a quenching solvent (e.g., ice-cold acetonitrile) and store at -80°C until analysis.
-
Analysis by LC-MS/MS: Analyze the concentration of this compound in the samples using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity.
-
Data Analysis: Plot the concentration of this compound versus time and calculate the half-life (t½) using a first-order decay model.
Visualizations
References
Troubleshooting lack of SU16f efficacy in vivo
Welcome to the technical support center for SU16f. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to the in vivo efficacy of this compound. The following information is presented in a question-and-answer format to directly address common challenges encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ).[1] Its primary mechanism of action is to block the signaling pathway mediated by PDGFRβ, which is involved in processes such as cell proliferation, migration, and angiogenesis. This compound has demonstrated efficacy in preclinical models, particularly in reducing fibrotic scar formation after spinal cord injury.
Q2: My in vivo experiment with this compound is not showing the expected efficacy. What are the most common reasons for this?
Lack of in vivo efficacy for a small molecule inhibitor like this compound, despite promising in vitro data, can stem from a variety of factors. These can be broadly categorized as:
-
Formulation and Administration Issues: The drug may not be properly solubilized or stable in the chosen vehicle, or the administration route may not be optimal for achieving sufficient bioavailability.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Issues: The drug may not be reaching the target tissue at a high enough concentration or for a sufficient duration to exert its therapeutic effect. This can be due to rapid metabolism, poor absorption, or rapid clearance.
-
Experimental Model and Design Flaws: The chosen animal model may not be appropriate, the dosing regimen may be suboptimal, or the outcome measures may not be sensitive enough to detect a therapeutic effect.
-
Target Engagement and Biology: There may be unexpected complexities in the underlying biology of the disease model or a lack of target engagement in the in vivo setting.
This guide will walk you through a systematic approach to troubleshooting these potential issues.
Troubleshooting Guides
Formulation and Administration
A common and often overlooked source of poor in vivo efficacy is the formulation and administration of the compound.
Q1.1: How should I prepare this compound for in vivo administration?
The solubility and stability of your this compound formulation are critical for its bioavailability. This compound is soluble in DMSO. For in vivo use, a stock solution in DMSO can be further diluted with a suitable vehicle.
Table 1: Recommended Formulations for this compound
| Administration Route | Vehicle Composition | Final Concentration | Notes |
| Intraperitoneal (IP) / Oral (PO) | 10% DMSO, 90% (20% SBE-β-CD in saline) | 2.5 mg/mL | This yields a suspended solution. Ensure the solution is well-mixed before each administration.[1] |
| Intrathecal | Vehicle not specified in the reference study. A common vehicle for intrathecal administration is sterile, preservative-free saline or artificial cerebrospinal fluid. | Not specified | Requires careful surgical procedure and small injection volumes.[2] |
Q1.2: I'm seeing precipitation in my formulation. What should I do?
Precipitation indicates poor solubility, which will lead to inconsistent dosing and low bioavailability.
-
Troubleshooting Steps:
-
Increase Solubilizing Agents: Consider increasing the percentage of DMSO or trying other co-solvents like PEG300, PEG400, or Tween 80. However, be mindful of the potential toxicity of the vehicle itself at higher concentrations.
-
Sonication: Gentle sonication can help dissolve the compound.[3]
-
Prepare Fresh: Always prepare the formulation fresh before each use to minimize the risk of degradation or precipitation over time.
-
Q1.3: Could the route of administration be the problem?
The route of administration significantly impacts the bioavailability of a drug.
-
Intravenous (IV): Provides 100% bioavailability, bypassing absorption barriers. This is a good option for initial efficacy studies to confirm that the drug is active in vivo when systemic exposure is maximized.
-
Intraperitoneal (IP): A common route for preclinical studies. However, absorption can be variable, and there is a risk of first-pass metabolism in the liver.
-
Oral (PO): Subject to the challenges of gastrointestinal absorption and significant first-pass metabolism, which can drastically reduce bioavailability.
-
Subcutaneous (SC): Generally provides slower and more sustained absorption compared to IP.
-
Intrathecal: Delivers the drug directly to the cerebrospinal fluid, bypassing the blood-brain barrier. This is a highly specialized route used in a successful spinal cord injury study with this compound.[2]
If you are using a route with potential absorption barriers (e.g., oral), and not seeing efficacy, consider switching to a route with higher bioavailability (e.g., IV or IP) to determine if the issue is related to drug exposure.
Pharmacokinetics and Pharmacodynamics (PK/PD)
Understanding the PK/PD relationship is crucial for designing an effective dosing regimen. While specific PK data for this compound is not publicly available, we can apply general principles.
Q2.1: How do I know if the dose and dosing frequency are correct?
An effective dosing regimen should maintain the drug concentration at the target site above the IC50 for a sufficient period.
-
Troubleshooting Steps:
-
Dose Escalation Study: If you are not observing efficacy and the drug is well-tolerated, consider performing a dose-escalation study to see if a higher dose produces the desired effect.
-
Pharmacokinetic Study: If resources permit, a pilot PK study in your animal model is the most direct way to assess drug exposure. This will provide data on key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life.
-
Pharmacodynamic Study: Measure the inhibition of the target (PDGFRβ phosphorylation) in the target tissue at different time points after dosing. This will help you understand the duration of the drug's effect and optimize the dosing frequency.
-
Table 2: Example Dosing Regimen from a Successful In Vivo Study with this compound
| Animal Model | Indication | Route of Administration | Dosing Regimen | Efficacy Outcome | Reference |
| Mouse | Spinal Cord Injury | Intrathecal | Daily injection for 7 consecutive days | Reduced fibrotic scar, promoted axon regeneration, and improved locomotor function recovery | [2] |
Q2.2: Could rapid metabolism or clearance be the issue?
Small molecules are often subject to metabolism by liver enzymes (e.g., cytochrome P450s) and subsequent excretion. If this compound is rapidly metabolized, its half-life in the body will be short, requiring more frequent dosing.
-
Considerations:
-
The lack of specific metabolism and excretion data for this compound makes this difficult to assess without a dedicated PK study.
-
If you suspect rapid clearance is an issue, you could consider a continuous infusion model (e.g., using an osmotic minipump) to maintain a steady-state concentration of the drug.
-
Experimental Model and Design
The design of your in vivo experiment can significantly influence the outcome.
Q3.1: Is my animal model appropriate?
-
Target Expression: Confirm that your chosen animal model expresses the target, PDGFRβ, in the relevant tissues for your disease indication.
-
Disease Progression: Ensure that you are administering this compound at the appropriate stage of disease progression. The therapeutic window for a given intervention can be narrow.
Q3.2: Are my outcome measures sensitive enough?
-
Primary vs. Secondary Endpoints: Use a combination of primary and secondary endpoints to get a comprehensive picture of the drug's effect. For example, in a cancer model, this could include tumor volume (primary) as well as markers of apoptosis or angiogenesis in the tumor tissue (secondary).
-
Timing of Assessment: The timing of your endpoint assessment is crucial. Make sure you are evaluating the effect at a time point when a change is most likely to be observed.
Visualizing the Troubleshooting Process
The following diagrams illustrate key concepts and workflows to aid in your troubleshooting efforts.
Caption: The inhibitory action of this compound on the PDGFRβ signaling cascade.
Caption: A stepwise guide to troubleshooting the lack of this compound efficacy in vivo.
We hope this technical support guide provides a valuable framework for addressing challenges in your in vivo studies with this compound. For further assistance, please consult the relevant scientific literature or contact your compound supplier for more detailed information.
References
SU16f cytotoxicity and how to mitigate it
Welcome to the technical support center for SU16f. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on using this compound, with a specific focus on understanding and mitigating its cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ), a receptor tyrosine kinase.[1] Its primary mechanism of action is to bind to the ATP-binding pocket of PDGFRβ, preventing its phosphorylation and activation. This blockade inhibits downstream signaling pathways, such as PI3K/AKT and MAPK/ERK, which are crucial for cell proliferation, migration, and survival in cells that rely on PDGFRβ signaling.[1][2] In some cancer models, this inhibition leads to a decrease in pro-survival proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax.[1][3]
Q2: What are the known kinase selectivity and off-target effects of this compound?
A2: this compound is highly selective for PDGFRβ. However, like many kinase inhibitors, it can interact with other kinases, especially at higher concentrations.[4] This is due to the conserved nature of the ATP-binding site across the human kinome.[4] The known inhibitory concentrations (IC50) for this compound show a selectivity profile where it is most potent against PDGFRβ, followed by Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2) and Fibroblast Growth Factor Receptor 1 (FGF-R1).[5] Unintended interactions with other kinases are a primary cause of off-target effects, which can lead to cytotoxicity.[6]
Q3: How can I differentiate between desired on-target anti-proliferative effects and unintended cytotoxicity?
A3: Distinguishing between on-target and off-target effects is critical for accurate data interpretation.[6]
-
Dose-Response Analysis: On-target effects should occur at concentrations consistent with the IC50 for PDGFRβ (around 10 nM), while off-target cytotoxicity may only appear at much higher concentrations.[5][7]
-
Use of Control Cell Lines: Test this compound on cell lines that do not express PDGFRβ. If cytotoxicity is observed in these cells, it is likely an off-target effect.
-
Rescue Experiments: Transfecting cells with a drug-resistant mutant of PDGFRβ should reverse the on-target effects of this compound. If the cytotoxic phenotype persists, it is attributable to off-target interactions.[7]
-
Pathway Analysis: Use techniques like Western blotting to confirm that this compound is inhibiting PDGFRβ phosphorylation and its downstream targets (e.g., p-AKT) at the desired concentration.[7]
Q4: What are the general strategies to reduce the cytotoxicity of this compound in my experiments?
A4: Mitigating cytotoxicity is key to obtaining reliable results. Consider the following strategies:
-
Determine the Lowest Effective Concentration: Conduct a thorough dose-response experiment to identify the minimum concentration of this compound required to achieve the desired inhibition of PDGFRβ signaling without causing widespread cell death.[6][7]
-
Optimize Incubation Time: Shortening the exposure time can sometimes reduce cytotoxicity while still allowing for the observation of on-target effects.
-
Consider Dose Interruption: For longer-term studies, a "drug holiday" or a brief period without the compound can allow cells to recover, potentially reducing cumulative toxicity.[8]
-
Ensure Compound Solubility: Poor solubility can lead to compound precipitation, causing non-specific cellular stress and toxicity. Verify that this compound is fully dissolved in your culture media and use a vehicle control (e.g., DMSO) to rule out solvent toxicity.[7]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
This table summarizes the reported IC50 values for this compound against various kinase targets and cell lines. Note that IC50 values can vary depending on the specific cell line and assay conditions used.[9]
| Target/Cell Line | Assay Type | IC50 Value | Notes | Reference(s) |
| Kinase Targets | ||||
| PDGFRβ | Kinase Assay | 10 nM | High potency and selectivity. | [1][5] |
| VEGF-R2 (KDR) | Kinase Assay | 140 nM | ~14-fold less potent than against PDGFRβ. | [1][5] |
| FGF-R1 | Kinase Assay | 2.29 µM | ~229-fold less potent than against PDGFRβ. | [1][5] |
| Cell-Based Assays | ||||
| HUVEC | Proliferation | 0.11 µM | Inhibition of cellular proliferation. | |
| NIH3T3 | Proliferation | 0.11 µM | Inhibition of cellular proliferation. | |
| SGC-7901 | Proliferation | 20 µM (working conc.) | Concentration used to inhibit proliferation promoted by conditioned medium. | [3][5] |
Troubleshooting Guides
This guide addresses common issues encountered during experiments with this compound.
Issue 1: High levels of cytotoxicity observed at expected effective concentrations.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Kinase Inhibition | 1. Perform a dose-response curve to find the minimal effective concentration.[7] 2. Use control cell lines lacking the primary target (PDGFRβ). 3. If available, test an inhibitor with a different chemical scaffold but the same target.[7] | Reduced cytotoxicity while maintaining the desired on-target effect.[7] Identification of off-target liability. |
| Compound Solubility Issues | 1. Visually inspect the culture medium for any signs of compound precipitation. 2. Verify the solubility of this compound in your specific media. 3. Always include a vehicle-only control to ensure the solvent is not the source of toxicity.[7] | Prevention of non-specific effects caused by compound precipitation.[7] |
| Cell Line Sensitivity | 1. Review literature for the known sensitivity of your cell line to kinase inhibitors. 2. Perform a baseline cytotoxicity screen with multiple cell lines to establish a sensitivity profile. | A better understanding of cell-specific toxic effects. |
Issue 2: Inconsistent or irreproducible experimental results.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor Instability | 1. Prepare fresh stock solutions of this compound. Store aliquots at -80°C to avoid repeated freeze-thaw cycles.[1] 2. Confirm the stability of the compound in your culture medium over the course of the experiment. | More consistent and reliable experimental outcomes. |
| Activation of Compensatory Pathways | 1. Use Western blotting to probe for the activation of known resistance or compensatory signaling pathways (e.g., EGFR signaling).[7] 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.[7] | A clearer understanding of the cellular response to this compound and more interpretable results.[7] |
| Experimental Error | 1. Review the experimental protocol for any potential deviations.[10] 2. Ensure consistent cell seeding densities and treatment conditions. 3. Include positive and negative controls in every experiment.[11] | Improved reproducibility and confidence in the data. |
Visualizations
Caption: this compound inhibits PDGFRβ, blocking downstream PI3K/AKT and MAPK/ERK signaling pathways.
Caption: A workflow for troubleshooting and identifying the source of this compound cytotoxicity.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps for a colorimetric assay to measure the metabolic activity of cells, which serves as an indicator of cell viability, to determine the half-maximal inhibitory concentration (IC50) of this compound.[12]
Materials:
-
Target cell line
-
This compound compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium. Concentrations should span a wide range to capture the full dose-response curve (e.g., 1 nM to 100 µM). Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percent cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).[12]
-
Protocol 2: Workflow for Mitigating this compound Cytotoxicity
This protocol provides a systematic approach to minimize off-target cytotoxicity while preserving the on-target effects of this compound.
Objective: To define an experimental window where on-target PDGFRβ inhibition is achieved with minimal off-target cell death.
Procedure:
-
Phase 1: Determine Potency and Cytotoxicity.
-
On-Target Potency (IC50): Using a cell line highly dependent on PDGFRβ signaling, perform a dose-response experiment as described in Protocol 1. The goal is to determine the concentration of this compound that inhibits proliferation by 50%.
-
Off-Target Cytotoxicity (CC50): Using a PDGFRβ-negative control cell line, perform a similar dose-response experiment. The concentration that reduces cell viability by 50% is the CC50.
-
-
Phase 2: Establish the Therapeutic Window.
-
The "therapeutic window" in vitro is the concentration range between the on-target IC50 and the off-target CC50. A larger window indicates better selectivity.
-
Select a working concentration for your experiments that is well above the on-target IC50 but significantly below the off-target CC50. Ideally, this concentration should be 3-10 fold higher than the IC50 to ensure robust target inhibition.
-
-
Phase 3: Validate On-Target Effects.
-
Treat your target cells with the selected working concentration of this compound.
-
Perform a Western blot to confirm the inhibition of PDGFRβ phosphorylation and downstream signaling (e.g., decreased p-AKT).
-
Simultaneously, run a cell viability assay (e.g., MTT or ATP-based assay) to confirm that cytotoxicity is minimal at this concentration and time point.[13][14]
-
-
Phase 4: Experimental Execution.
-
Use the validated concentration and time point for all subsequent experiments.
-
Always include both positive (e.g., a known apoptosis inducer) and negative (vehicle) controls to ensure your assays are performing correctly.[11]
-
References
- 1. This compound | PDGFR | TargetMol [targetmol.com]
- 2. S100A16 promotes cell proliferation and metastasis via AKT and ERK cell signaling pathways in human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. xcessbio.com [xcessbio.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. google.com [google.com]
- 9. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.zageno.com [go.zageno.com]
- 11. google.com [google.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell viability assays | Abcam [abcam.com]
- 14. Cell Viability Guide | How to Measure Cell Viability [promega.com]
SU16f Technical Support Center: Preventing Precipitation in Aqueous Solutions
Welcome to the technical support center for SU16f. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges related to this compound's low aqueous solubility and its potential for precipitation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern?
A1: this compound is a potent and selective inhibitor of platelet-derived growth factor receptor β (PDGFRβ) with an IC50 value of 10 nM.[1][2] It is also known to inhibit VEGF receptor 2 (VEGFR2).[1] Like many small molecule kinase inhibitors, this compound is a hydrophobic molecule, which results in low solubility in aqueous solutions. Precipitation is a significant concern because it reduces the effective concentration of the compound in your experiment, leading to inaccurate and unreliable results.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.[3][4] The compound is readily soluble in DMSO, allowing for the preparation of high-concentration stocks that are stable when stored correctly.
Q3: What is a safe working concentration for this compound in aqueous solutions to avoid precipitation?
A3: The final working concentration of this compound in aqueous buffers should be carefully controlled to prevent precipitation. While the optimal concentration is application-dependent, it is crucial to keep the final DMSO concentration in your aqueous solution as low as possible (typically below 0.5%) to minimize its potential effects on cells and to avoid precipitation of this compound. It is highly recommended to prepare the working solution immediately before use.
Q4: How do I prepare an aqueous working solution of this compound from a DMSO stock?
A4: To minimize precipitation when diluting a DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media), it is critical to introduce the stock solution into the aqueous buffer with rapid mixing. Adding the DMSO stock to a vortexing tube of buffer is a common and effective method. This rapid dispersion helps to prevent the formation of localized areas of high this compound concentration that can lead to immediate precipitation.
Troubleshooting Guide
Issue: Precipitate Observed After Diluting Stock Solution
If you observe cloudiness, particulates, or a visible precipitate after diluting your this compound DMSO stock into an aqueous buffer, consult the following troubleshooting steps.
| Possible Cause | Recommended Solution |
| Stock Solution Not Fully Dissolved | Ensure your this compound powder is completely dissolved in DMSO before preparing the stock solution. Sonication can aid in dissolution.[3] Visually inspect the stock solution for any undissolved particulates before use. |
| Solubility Limit Exceeded | The concentration of this compound in your final aqueous solution may be too high. Try lowering the final working concentration. Perform a serial dilution to determine the highest workable concentration in your specific buffer system that remains clear. |
| Improper Dilution Technique | Slowly adding the DMSO stock to a static aqueous solution can cause localized high concentrations and lead to precipitation. Always add the DMSO stock to the aqueous buffer while vigorously mixing (e.g., vortexing) to ensure rapid and uniform dispersion. |
| pH of Aqueous Buffer | The solubility of this compound may be pH-dependent. Ensure the pH of your final working solution is compatible with maintaining this compound solubility. If possible, test the solubility in a small range of physiologically relevant pH values. |
| Temperature Effects | Temperature can influence solubility. Ensure your aqueous buffer is at the intended experimental temperature before adding the this compound stock. Avoid cold buffers if possible, as solubility typically decreases at lower temperatures. |
Data Presentation
This compound Properties
| Property | Value | Reference |
| CAS Number | 251356-45-3 | [1][5] |
| Molecular Formula | C24H22N2O3 | [1][5] |
| Molecular Weight | 386.4 g/mol | [1] |
| Appearance | Red-brown solid | [4] |
This compound Solubility
| Solvent | Concentration | Reference |
| DMSO | < 100 mM | [1] |
| DMSO | 25 mg/mL (64.69 mM) | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out 3.86 mg of this compound powder.
-
Dissolving: Add 1 mL of high-purity DMSO to the this compound powder.
-
Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. If necessary, sonicate the vial for 5-10 minutes to ensure complete dissolution.[3]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage.[5]
Protocol 2: Preparation of a 10 µM this compound Working Solution in Aqueous Buffer
-
Prepare Buffer: Dispense 999 µL of your desired pre-warmed aqueous buffer (e.g., PBS or cell culture medium) into a sterile microcentrifuge tube.
-
Prepare for Dilution: Place the tube of aqueous buffer on a vortex mixer and set it to a medium-high speed.
-
Dilution: While the buffer is vortexing, add 1 µL of the 10 mM this compound stock solution directly into the vortexing buffer.
-
Final Mix: Continue to vortex for an additional 5-10 seconds to ensure the solution is homogenous.
-
Use Immediately: Use the freshly prepared working solution immediately to minimize the risk of precipitation over time.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified this compound mechanism of action.
References
SU16f not inhibiting PDGFRβ phosphorylation troubleshooting
Welcome to the technical support center for researchers utilizing SU16f to study PDGFRβ signaling. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate your experiments effectively.
Troubleshooting Guide: this compound Not Inhibiting PDGFRβ Phosphorylation
Question: I am treating my cells with this compound, but I am not observing the expected inhibition of Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) phosphorylation. What could be the reason?
Answer: Several factors can contribute to the lack of this compound efficacy in your experiment. Below is a structured troubleshooting guide to help you identify and resolve the issue.
Summary of Potential Issues and Solutions
| Potential Problem | Recommended Action | Expected Outcome | Quantitative Data/Parameter |
| Inadequate this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. | Identification of the effective concentration for >90% inhibition of PDGFRβ phosphorylation. | This compound has an in vitro IC50 of 10 nM for PDGFRβ[1][2][3]. Effective concentrations in cell culture have been reported between 1 µM and 20 µM[1][4]. |
| This compound Degradation or Instability | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately. Avoid repeated freeze-thaw cycles. | Restored inhibitory activity of this compound. | Store this compound stock solutions at -20°C or -80°C for long-term stability[1]. |
| Low PDGFRβ Expression or Activity | Verify the expression and basal phosphorylation level of PDGFRβ in your cell model using Western Blot. | Confirmation of sufficient target protein for inhibition studies. | Compare PDGFRβ and phospho-PDGFRβ levels to a positive control cell line known to express the receptor. |
| Suboptimal Ligand Stimulation | Ensure you are stimulating the cells with an appropriate concentration of a PDGFRβ ligand (e.g., PDGF-BB) for a sufficient duration to induce robust phosphorylation. | Clear and detectable increase in PDGFRβ phosphorylation in the absence of this compound. | Typical PDGF-BB concentrations for cell stimulation range from 10-50 ng/mL for 5-15 minutes. |
| Cellular Efflux of this compound | Co-incubate cells with an efflux pump inhibitor (e.g., verapamil) to see if this compound activity is restored. | Increased intracellular concentration and efficacy of this compound. | A significant increase in PDGFRβ inhibition in the presence of the efflux pump inhibitor would be observed. |
| Off-Target Effects or Pathway Crosstalk | Investigate downstream signaling pathways (e.g., Akt, ERK) to see if they are affected. Consider using a structurally different PDGFRβ inhibitor as a control. | Understanding if other pathways are compensating for PDGFRβ inhibition. | A lack of inhibition of downstream targets like p-Akt would suggest a problem upstream at the receptor level. |
| Experimental/Technical Errors | Review and optimize your Western Blot or Immunoprecipitation protocol. Ensure the use of phosphatase inhibitors during cell lysis. | Reliable and reproducible detection of protein phosphorylation. | Consistent results across biological replicates. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the PDGFRβ tyrosine kinase[2][3]. It functions by competing with ATP for the binding site in the catalytic domain of the receptor. This prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways[3].
Q2: What is the recommended concentration of this compound to use in cell culture?
A2: The optimal concentration of this compound can vary depending on the cell line and experimental conditions. While the IC50 for PDGFRβ in biochemical assays is 10 nM, higher concentrations are typically required in cell-based assays[1][2][3]. Published studies have successfully used this compound in the range of 1 µM to 20 µM[1][4]. It is highly recommended to perform a dose-response curve to determine the most effective concentration for your specific cell model.
Q3: How should I prepare and store this compound?
A3: this compound is typically soluble in DMSO[5]. Prepare a concentrated stock solution (e.g., 10 mM) in DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles[1]. For experiments, dilute the stock solution to the desired final concentration in your cell culture medium.
Q4: I see inhibition of PDGFRβ phosphorylation, but my expected downstream phenotype is not observed. What could be the reason?
A4: This could be due to several factors:
-
Redundant Signaling Pathways: Other receptor tyrosine kinases or signaling pathways may be compensating for the loss of PDGFRβ signaling.
-
Off-Target Effects: While this compound is selective for PDGFRβ, it can inhibit other kinases at higher concentrations, such as VEGFR2 (IC50 = 140 nM) and FGFR1 (IC50 = 2.29 µM)[1][2]. These off-target effects could lead to unexpected phenotypes.
-
Cellular Context: The role of PDGFRβ signaling can be highly dependent on the specific cell type and its microenvironment.
Q5: How can I confirm that this compound is entering the cells and engaging with its target?
A5: While direct measurement of intracellular this compound can be complex, target engagement can be indirectly assessed. A clear, dose-dependent inhibition of PDGFRβ phosphorylation upon ligand stimulation is a strong indicator that the inhibitor is entering the cells and binding to its target.
Experimental Protocols
Protocol 1: Western Blot for Detecting PDGFRβ Phosphorylation
This protocol outlines the steps to assess the phosphorylation status of PDGFRβ in response to ligand stimulation and this compound treatment.
1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation. c. Pre-treat the cells with the desired concentrations of this compound (or vehicle control) for 1-2 hours. d. Stimulate the cells with a PDGFRβ ligand (e.g., PDGF-BB, 20 ng/mL) for 10 minutes.
2. Cell Lysis: a. Place the culture plate on ice and wash the cells once with ice-cold PBS. b. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples. b. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes. c. Load equal amounts of protein (20-30 µg) per lane of an SDS-polyacrylamide gel. d. Run the gel until adequate separation of proteins is achieved.
5. Protein Transfer: a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
6. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for phosphorylated PDGFRβ (p-PDGFRβ) overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
7. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the signal using a chemiluminescence imaging system.
8. Stripping and Re-probing (Optional): a. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total PDGFRβ.
Protocol 2: Immunoprecipitation (IP) for p-PDGFRβ
This protocol is useful for enriching p-PDGFRβ, especially when its expression is low.
1. Cell Lysis and Protein Quantification: a. Follow steps 1 and 2 from the Western Blot protocol.
2. Pre-clearing the Lysate (Optional but Recommended): a. Add Protein A/G agarose (B213101) or magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation. b. Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
3. Immunoprecipitation: a. Add the primary antibody against total PDGFRβ to the pre-cleared lysate. b. Incubate overnight at 4°C with gentle rotation. c. Add Protein A/G beads and incubate for an additional 2-4 hours at 4°C.
4. Washing: a. Pellet the beads and discard the supernatant. b. Wash the beads three to five times with ice-cold lysis buffer.
5. Elution: a. Resuspend the beads in 1x Laemmli sample buffer and boil for 5-10 minutes to elute the protein-antibody complexes. b. Pellet the beads and collect the supernatant.
6. Western Blot Analysis: a. Proceed with SDS-PAGE and Western Blotting as described in Protocol 1, using an antibody against p-PDGFRβ to detect the immunoprecipitated phosphorylated receptor.
Visualizations
Caption: PDGFRβ signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound inactivity.
References
Technical Support Center: Improving the Bioavailability of SU16f for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of SU16f, a potent and selective PDGFRβ inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a small molecule inhibitor belonging to the indolinone class, which potently and selectively targets the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ).[1] Like many kinase inhibitors, this compound is a poorly water-soluble compound.[2][3] This low aqueous solubility can lead to poor dissolution in the gastrointestinal tract, resulting in low and variable oral bioavailability, which can compromise the reliability and reproducibility of in vivo studies.[2][3]
Q2: My this compound formulation, dissolved in a simple vehicle like DMSO, shows precipitation upon administration. What can I do?
A2: Precipitation upon dilution in the aqueous environment of the gastrointestinal tract or bloodstream is a common issue for poorly soluble compounds formulated in organic solvents. To address this, consider the following:
-
Use of Co-solvents: Employ a mixture of solvents to enhance and maintain solubility.
-
Precipitation Inhibitors: Incorporate polymers that can help maintain the drug in a supersaturated state in vivo.
-
Alternative Formulations: Switch to a formulation where the drug is not initially fully dissolved, such as a suspension or a lipid-based formulation.
Q3: I am observing low and highly variable plasma concentrations of this compound after oral administration. What are the likely causes and solutions?
A3: Low and variable oral bioavailability is often due to dissolution rate-limited absorption. Potential solutions include:
-
Particle Size Reduction: Decreasing the particle size of this compound through micronization or nanocrystallization increases the surface area available for dissolution.
-
Lipid-Based Formulations: These formulations can enhance the solubilization of lipophilic drugs in the gastrointestinal tract and may even facilitate lymphatic absorption, bypassing first-pass metabolism.[2]
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can improve its dissolution rate and absorption.
Q4: What are the most promising formulation strategies for improving the oral bioavailability of kinase inhibitors like this compound?
A4: For poorly soluble kinase inhibitors, several advanced formulation strategies have proven effective:
-
Nanoparticle Formulations: Encapsulating the drug in nanoparticles, such as solid lipid nanoparticles (SLNs), can significantly improve oral bioavailability.[2]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[4]
-
Lipophilic Salt Formation: Converting the drug into a lipophilic salt can enhance its solubility in lipid-based excipients, allowing for higher drug loading in lipid formulations.[5]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during the formulation and in vivo testing of this compound.
Problem 1: Poor Solubility and Formulation Instability
| Symptom | Possible Cause | Suggested Solution |
| This compound does not dissolve in the desired vehicle at the target concentration. | The vehicle has insufficient solubilizing capacity for the lipophilic this compound. | 1. Screen a panel of GRAS (Generally Regarded As Safe) excipients: Test solubility in various co-solvents (e.g., PEG 400, Propylene Glycol), surfactants (e.g., Tween 80, Cremophor EL), and lipids (e.g., Capryol 90, Labrasol). 2. Employ a combination of excipients: A SEDDS formulation can significantly enhance solubility.[4] |
| The formulated solution is hazy or shows immediate precipitation. | The drug has exceeded its solubility limit in the chosen vehicle. | 1. Reduce the drug concentration. 2. Add a co-solvent or surfactant to increase the solubility. 3. Gently warm and sonicate the mixture to aid dissolution. |
| The formulation appears stable initially but shows precipitation over time or upon dilution. | The formulation is a supersaturated solution that is thermodynamically unstable. | 1. Incorporate a precipitation inhibitor, such as a hydrophilic polymer (e.g., HPMC, PVP). 2. Consider a suspension or nanoparticle formulation where the drug is dispersed rather than dissolved. |
Problem 2: Low or Variable In Vivo Exposure
| Symptom | Possible Cause | Suggested Solution |
| Low plasma AUC after oral administration. | Poor dissolution and/or low permeability of this compound. | 1. Enhance dissolution rate: Prepare a nanoparticle formulation or an amorphous solid dispersion. 2. Improve solubilization in the GI tract: Use a lipid-based formulation like SEDDS.[5] 3. Include a permeation enhancer in the formulation if permeability is a limiting factor. |
| High inter-animal variability in plasma concentrations. | Inconsistent dissolution and absorption, possibly influenced by food effects or GI tract variability. | 1. Administer the formulation in a consistent manner with respect to the animals' fasting/fed state. 2. Use a more robust formulation, such as a self-emulsifying system, which can reduce variability.[4] |
| No detectable plasma levels after oral dosing. | Extremely low bioavailability or rapid metabolism. | 1. Confirm the stability of this compound in liver microsomes to assess metabolic stability. 2. Administer a higher dose if toxicity is not a concern. 3. Employ a highly effective bioavailability-enhancing formulation, such as a nanoparticle-based system. |
Quantitative Data on Bioavailability Enhancement
Table 1: Pharmacokinetic Parameters of a PDGFR Inhibitor (Compound 7m) in Rats [6]
| Parameter | Intravenous (2 mg/kg) | Oral (20 mg/kg) |
| T1/2 (h) | 2.58 ± 0.31 | 2.12 ± 0.27 |
| Cmax (ng/mL) | 1245 ± 156 | 2876 ± 312 |
| AUC0-t (ng·h/mL) | 2154 ± 267 | 13548 ± 1698 |
| Oral Bioavailability (F%) | - | 62.9% |
Table 2: Comparative Oral Bioavailability of Sunitinib (an Indolinone Derivative) in Different Formulations in Rats [7]
| Formulation | Cmax Enhancement (fold vs. suspension) | AUC Enhancement (fold vs. suspension) |
| SNEDDS | 1.45 | 1.24 |
Table 3: Oral Bioavailability of an Anti-Cancer Agent (SR13668) in a Lipid-Based Formulation in Rats [8]
| Dose (mg/kg) | Gender | AUC0-24h (ng·h/mL) | Oral Bioavailability (F%) |
| 30 | Male | 6090 ± 900 | 25.4 ± 3.8 |
| 30 | Female | 12200 ± 1900 | 27.7 ± 3.9 |
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation (SEDDS) for Oral Administration
This protocol is adapted from a method used for enhancing the oral absorption of kinase inhibitors.[5]
Materials:
-
This compound
-
Lipid vehicle (e.g., Corn oil, Capryol 90)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-solvent (e.g., Ethanol, Transcutol HP)
-
Glass vials
-
Magnetic stirrer and stir bars
-
Vortex mixer
Procedure:
-
Determine the solubility of this compound in various excipients to select the most suitable components.
-
Prepare the SEDDS vehicle: In a glass vial, accurately weigh and combine the selected oil, surfactant, and co-solvent. For example, a formulation could consist of 30% (w/w) corn oil, 30% glyceryl monolinoleate, 30% polyoxyl 35 castor oil, and 10% ethanol.[5]
-
Mix the vehicle thoroughly using a vortex mixer and/or magnetic stirrer until a clear, homogenous solution is formed.
-
Add this compound to the SEDDS vehicle at the desired concentration (e.g., 50 mg/g).
-
Facilitate dissolution by vortexing and/or sonicating the mixture until the this compound is completely dissolved and the final formulation is a clear solution.
-
Characterize the formulation: Before in vivo administration, it is recommended to assess the self-emulsification properties by adding a small amount of the formulation to water and observing the formation of a microemulsion. Particle size analysis of the resulting emulsion can also be performed.
-
Storage: Store the final formulation in a sealed container, protected from light, at the recommended temperature.
Protocol 2: In Vivo Administration by Oral Gavage in Mice
This protocol provides a step-by-step guide for the safe and effective oral administration of this compound formulations to mice.[9][10][11]
Materials:
-
This compound formulation
-
Appropriately sized oral gavage needle (flexible or stainless steel with a ball tip)
-
Syringe (e.g., 1 mL)
-
Mouse restraint device (optional)
Procedure:
-
Calculate the required dose volume based on the animal's body weight and the concentration of the this compound formulation. The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.
-
Select the appropriate gavage needle size. The length should be pre-measured from the tip of the mouse's nose to the last rib to ensure delivery to the esophagus without entering the stomach.[11]
-
Draw the calculated volume of the this compound formulation into the syringe fitted with the gavage needle. Ensure there are no air bubbles.
-
Properly restrain the mouse. Grasp the mouse by the scruff of the neck to immobilize the head. The body should be held securely.
-
Gently insert the gavage needle into the mouth, slightly to one side to avoid the incisors. Advance the needle along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle. There should be no resistance. If resistance is felt, the needle may be in the trachea; withdraw immediately and reposition.
-
Once the needle is correctly positioned, slowly and steadily depress the syringe plunger to administer the formulation.
-
Withdraw the needle smoothly in the same direction it was inserted.
-
Monitor the mouse for several minutes post-administration for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the lungs.[12]
Visualizations
PDGFRβ Signaling Pathway
The following diagram illustrates the simplified signaling cascade initiated by the activation of PDGFRβ. This compound acts as an inhibitor at the receptor level, blocking these downstream events.
Caption: Simplified PDGFRβ signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Bioavailability Assessment
This diagram outlines the typical workflow for developing and evaluating a formulation to improve the oral bioavailability of this compound.
Caption: Workflow for this compound oral formulation development and in vivo evaluation.
Decision Tree for Formulation Strategy
This logical diagram helps in selecting an appropriate formulation strategy based on the physicochemical properties of this compound.
Caption: Decision tree for selecting a suitable formulation strategy for this compound.
References
- 1. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 2. Solid Lipid Nanoparticles for Efficient Oral Delivery of Tyrosine Kinase Inhibitors: A Nano Targeted Cancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An overview of oral bioavailability enhancement through self-emulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Potent and Orally Bioavailable Platelet-Derived Growth Factor Receptor (PDGFR) Inhibitors for the Treatment of Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. instechlabs.com [instechlabs.com]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
SU16f degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use, storage, and troubleshooting of SU16f, a potent and selective PDGFRβ inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound in solid form should be stored at -20°C for long-term stability, where it can be viable for up to three years.[1] For shipping, it is typically sent at ambient temperature with blue ice.[1]
Q2: How should I store this compound in solution?
A2: For long-term storage, stock solutions of this compound should be aliquoted and stored at -80°C, where they can remain stable for up to a year.[1][2] For short-term storage, solutions can be kept at 4°C for about one week.[1] It is highly recommended to avoid repeated freeze-thaw cycles.[1]
Q3: What is the best solvent for dissolving this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for this compound.[1] Sonication may be necessary to fully dissolve the compound.[1]
Q4: Is this compound sensitive to light?
A4: While not explicitly stated for this compound, it is good laboratory practice to protect all small molecule inhibitors from light, especially during storage in solution.[1] Compounds requiring light protection are often shipped in amber vials.[1]
Q5: What should I do if the powdered this compound adheres to the vial?
A5: If the powdered compound is stuck to the sides of the vial, it is recommended to centrifuge the vial at a low speed (e.g., 3000 rpm) for a few minutes to collect all the powder at the bottom.[1]
This compound Storage Conditions Summary
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Keep tightly sealed in a dry, dark place. |
| Stock Solution | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution | -20°C | Up to 1 month | For shorter-term storage. |
| Working Solution | 4°C | Up to 1 week | For immediate use. |
Potential Degradation of this compound
While specific degradation pathways for this compound have not been extensively published, based on its chemical structure, which includes indolin-2-one, pyrrole (B145914), and phenyl rings, several potential degradation mechanisms can be hypothesized.
-
Hydrolysis: The lactam ring in the indolin-2-one core could be susceptible to hydrolysis, especially under strong acidic or basic conditions, which would lead to ring-opening. However, some studies on similar indoline (B122111) derivatives suggest this ring can be relatively stable.
-
Oxidation: The pyrrole and indole (B1671886) rings are electron-rich and can be prone to oxidation. This can be accelerated by exposure to air, light, and certain metal ions.
-
Photodegradation: Aromatic and heterocyclic ring systems, like those in this compound, can be sensitive to UV light, leading to photochemical reactions and degradation.
It is crucial to adhere to the recommended storage conditions to minimize degradation from these potential pathways.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Inconsistent IC50 Values
Problem: You are observing significant variability in the IC50 values for this compound in your cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Ensure this compound stock solutions are stored correctly at -80°C and have not undergone multiple freeze-thaw cycles. Prepare fresh working dilutions for each experiment from a recently thawed aliquot. |
| Inaccurate Concentrations | Verify the initial concentration of your stock solution. Calibrate pipettes regularly to ensure accurate serial dilutions. |
| Inconsistent Cell Seeding | Maintain a consistent cell seeding density across all plates and experiments. Variations in cell number can significantly alter the apparent IC50 value. |
| Variable Incubation Times | Standardize the duration of drug exposure. |
| Solvent Effects | Ensure the final concentration of DMSO is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). |
| Cell Line Instability | Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. |
Unexpected or Weak Cellular Effects
Problem: this compound is not producing the expected inhibitory effect on PDGFRβ signaling or downstream pathways.
References
Validation & Comparative
A Comparative Analysis of SU16f and Sunitinib in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro activities of two tyrosine kinase inhibitors, SU16f and sunitinib (B231), with a focus on their effects on cancer cell lines. While both compounds target key signaling pathways implicated in cancer progression, they exhibit distinct selectivity profiles and mechanisms of action. This document summarizes the available experimental data, outlines relevant methodologies, and visualizes the targeted pathways to aid in the informed selection of these inhibitors for research and development purposes.
Executive Summary
Sunitinib is a multi-targeted tyrosine kinase inhibitor with established anti-cancer activity, targeting receptors such as VEGFR, PDGFR, and c-Kit.[1][2][3] In contrast, this compound is characterized as a highly selective inhibitor of PDGFRβ.[4][5] This targeted approach suggests a more specific mechanism of action for this compound compared to the broader activity of sunitinib.
This guide focuses on the comparative effects of these two inhibitors on the human gastric cancer cell line SGC-7901, as it is a cell line for which data is available for both compounds.
Data Presentation: In Vitro Efficacy
The following table summarizes the available quantitative data for this compound and sunitinib concerning their activity against the SGC-7901 gastric cancer cell line and their respective kinase targets.
| Parameter | This compound | Sunitinib | Cell Line / Target |
| IC50 (Cell Viability) | No direct IC50 value available. A concentration of 20 µM has been shown to inhibit proliferation and migration.[4][5] | 18.6 µM | SGC-7901 |
| IC50 (Kinase Activity) | PDGFRβ: 10 nM VEGFR2: 140 nM FGFR1: 2.29 µM[4][5] | PDGFRβ: 2 nM VEGFR2: 80 nM[6] | Kinase Targets |
Note on SGC-7901 Cell Line: It is important for researchers to be aware that the SGC-7901 cell line has been identified as a problematic cell line, having been shown to be a derivative of the HeLa cervical cancer cell line.[7]
Experimental Protocols
The following sections detail the general methodologies used to assess the in vitro efficacy of kinase inhibitors like this compound and sunitinib.
Cell Viability and Proliferation Assays (MTT and CCK-8)
Cell viability and proliferation are commonly assessed using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assays. These assays measure the metabolic activity of viable cells.
General Protocol:
-
Cell Seeding: Cancer cells (e.g., SGC-7901) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[8]
-
Compound Treatment: The cells are then treated with a range of concentrations of the test compound (this compound or sunitinib) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[8]
-
Reagent Addition: After the incubation period, the assay reagent (MTT or CCK-8) is added to each well.
-
Incubation with Reagent: The plates are incubated for a further 1-4 hours to allow for the conversion of the reagent by metabolically active cells into a colored formazan (B1609692) product.[9]
-
Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT).[8][9]
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
dot
Caption: A generalized workflow for determining the IC50 values of compounds in cancer cell lines.
Signaling Pathways
The diagrams below illustrate the known signaling pathways targeted by this compound and sunitinib.
This compound Signaling Pathway
This compound is a selective inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ).[4][5] The activation of PDGFRβ by its ligands (e.g., PDGF-B) triggers downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and migration.[10][11][12] By blocking the phosphorylation of PDGFRβ, this compound effectively inhibits these downstream signals.
dot
Caption: this compound selectively inhibits PDGFRβ signaling.
Sunitinib Signaling Pathway
Sunitinib is a multi-targeted inhibitor that blocks the activity of several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit.[1][2][3] This broad-spectrum inhibition affects multiple signaling pathways simultaneously, leading to the inhibition of angiogenesis (new blood vessel formation), cell proliferation, and survival. The ability of sunitinib to target both tumor cells directly and the tumor vasculature contributes to its potent anti-cancer effects.
dot
Caption: Sunitinib is a multi-targeted kinase inhibitor.
Conclusion
This compound and sunitinib represent two distinct strategies for targeting tyrosine kinase signaling in cancer. Sunitinib's multi-targeted approach has proven effective in various cancer types, while the high selectivity of this compound for PDGFRβ offers a tool for investigating the specific role of this pathway in cancer biology.
The available data in the SGC-7901 gastric cancer cell line suggests that sunitinib has a direct cytotoxic effect with an IC50 of 18.6 µM. While a direct IC50 for this compound on cell viability is not available, a concentration of 20 µM has been shown to inhibit cell proliferation and migration in a co-culture model, indicating that it is active in a similar concentration range. The higher selectivity of this compound for PDGFRβ at the nanomolar level suggests its potential for more targeted therapeutic applications or as a research tool to dissect PDGFRβ-specific signaling events.
Further research is required to directly compare the cytotoxic and anti-proliferative effects of this compound and sunitinib across a broader range of cancer cell lines and to fully elucidate the therapeutic potential of selective PDGFRβ inhibition.
References
- 1. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PDGFR | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Cellosaurus cell line SGC-7901 (CVCL_0520) [cellosaurus.org]
- 8. Effects of sufentanil on human gastric cancer cell line SGC-7901 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Platelet-derived growth factor signaling in human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New insights about the PDGF/PDGFR signaling pathway as a promising target to develop cancer therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to SU16f and Sorafenib for Targeting PDGFRβ Signaling
For researchers, scientists, and drug development professionals investigating the modulation of Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) signaling, the selection of an appropriate inhibitor is a critical decision. This guide provides a detailed comparison of two widely used small molecule inhibitors: SU16f and sorafenib (B1663141). While both compounds effectively target PDGFRβ, they exhibit distinct kinase selectivity profiles and mechanisms of action that can influence experimental outcomes and therapeutic potential.
Mechanism of Action and Kinase Inhibition Profiles
This compound is characterized as a potent and highly selective inhibitor of PDGFRβ.[1][2][3][4] It demonstrates significant selectivity for PDGFRβ over other receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Fibroblast Growth Factor Receptor 1 (FGFR1).[2] This selectivity makes this compound a valuable tool for studies aiming to specifically dissect the role of PDGFRβ signaling with minimal off-target effects. By binding to the ATP-binding pocket of the PDGFRβ kinase domain, this compound prevents autophosphorylation and the subsequent activation of downstream signaling cascades, such as the PI3K/AKT and MAPK/ERK pathways.[1]
Sorafenib , in contrast, is a multi-kinase inhibitor with a broader spectrum of activity.[5][6][7] It targets several receptor tyrosine kinases, including PDGFRβ, VEGFRs (VEGFR-1, -2, and -3), and c-Kit, as well as the Raf serine/threonine kinases (Raf-1 and B-Raf).[5][6][8][9] This multi-targeted nature allows sorafenib to simultaneously inhibit multiple pathways involved in tumor growth, angiogenesis, and cell survival.[5][6][7] Its ability to inhibit the Raf/MEK/ERK signaling pathway is a key feature distinguishing it from more selective inhibitors like this compound.[5]
Quantitative Comparison of Kinase Inhibition
The following table summarizes the in vitro inhibitory activity (IC50) of this compound and sorafenib against PDGFRβ and a selection of other relevant kinases, providing a clear comparison of their potency and selectivity.
| Kinase Target | This compound IC50 (nM) | Sorafenib IC50 (nM) | References |
| PDGFRβ | 10 | 57 | [1][2][3][10],[11] |
| VEGFR1 | - | 26 | |
| VEGFR2 | 140 | 90 | [1][2][10],[11][12] |
| VEGFR3 | - | 20 | [11] |
| FGFR1 | 2290 | 580 | [2], |
| c-Kit | - | 68 | [11] |
| Flt-3 | - | 58 | |
| Raf-1 | - | 6 | [11][12] |
| B-Raf | - | 22 | [11][12] |
| B-Raf (V600E) | - | 38 | |
| EGFR | >100,000 | - |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from multiple sources for comparative purposes.
Signaling Pathway Inhibition
The following diagrams illustrate the PDGFRβ signaling pathway and the distinct points of inhibition for this compound and sorafenib.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PDGFR | TargetMol [targetmol.com]
- 4. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sorafenib and sunitinib in the treatment of advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. apexbt.com [apexbt.com]
Head-to-Head Comparison: SU16f and CP-673451 in Kinase Inhibition
In the landscape of targeted cancer therapy, small molecule inhibitors of protein kinases are pivotal. This guide provides a detailed, data-driven comparison of two such inhibitors, SU16f and CP-673451, both of which target the Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at their biochemical and cellular activities, supported by experimental data and methodologies.
At a Glance: Key Kinase Inhibition Profiles
Both this compound and CP-673451 are potent inhibitors of PDGFR, a key receptor tyrosine kinase implicated in tumor angiogenesis and growth. However, their selectivity profiles and potency against different kinases vary. The following table summarizes their half-maximal inhibitory concentrations (IC50) against key targets.
| Target Kinase | This compound IC50 (nM) | CP-673451 IC50 (nM) |
| PDGFRβ | 10[1][2][3] | 1[4][5][6] |
| PDGFRα | Not specified | 10[4][6] |
| VEGFR2 | 140[1][2][3] | >450[5] |
| FGFR1 | 2290[2][3] | Not specified |
| c-Kit | Not specified | 1100 (cellular IC50)[4][6] |
Mechanism of Action and Signaling Pathways
Both compounds exert their effects by inhibiting the autophosphorylation of PDGFR, thereby blocking downstream signaling cascades crucial for cell proliferation and survival.
CP-673451 is a potent and selective, ATP-competitive inhibitor of both PDGFRα and PDGFRβ.[7] Inhibition of these receptors by CP-673451 leads to the suppression of several downstream signaling pathways, including the PI3K/Akt, GSK-3β, p70S6, and S6 kinase pathways.[8] This multifaceted inhibition of key cellular signaling nodes contributes to its anti-cancer effects.
This compound is also a potent inhibitor, with high selectivity for PDGFRβ.[1][2][3] By targeting PDGFRβ, this compound effectively blocks the activation of the downstream Akt signaling pathway.[9] This targeted approach disrupts signals that promote cell proliferation and survival. In studies on spinal cord injury, this compound has been shown to specifically block the PDGFRβ pathway, leading to reduced fibrotic scar formation and promoting axonal regeneration.[10]
Cellular Effects: A Comparative Overview
The inhibition of PDGFR signaling by this compound and CP-673451 translates into significant anti-cancer effects at the cellular level.
CP-673451 has demonstrated a broad range of activities in non-small-cell lung cancer (NSCLC) and cholangiocarcinoma (CCA) cell lines. It effectively suppresses cell viability, induces apoptosis, and inhibits cell migration and invasion.[8] For instance, in A549 and H1299 NSCLC cell lines, CP-673451 reduced cell viability with IC50 values of 0.49 µM and 0.61 µM, respectively.[8] Furthermore, it has been shown to induce apoptosis in a dose-dependent manner in these cell lines.[8]
This compound has also been shown to inhibit cell proliferation. It selectively inhibits PDGF-induced cell proliferation with a much lower IC50 (0.11 µM) compared to proliferation induced by other growth factors like VEGF (10 µM) and FGF (10 µM), highlighting its specificity for the PDGF signaling axis.[1]
| Cellular Effect | This compound | CP-673451 |
| Cell Viability | Inhibits PDGF-induced proliferation (IC50 = 0.11 µM)[1] | Reduces viability in A549 and H1299 cells (IC50 = 0.49 µM and 0.61 µM)[8] |
| Apoptosis | Information not available | Induces apoptosis in NSCLC cells[8] |
| Migration/Invasion | Blocks migration in gastric cancer cells[2] | Inhibits migration and invasion in NSCLC cells[8] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies employed in the key experiments.
Kinase Inhibition Assays
For CP-673451: The inhibitory activity of CP-673451 against PDGFRα and PDGFRβ was determined using a cell-free kinase assay. The assay typically involves incubating the recombinant kinase domain with the inhibitor at various concentrations in the presence of ATP and a suitable substrate. The phosphorylation of the substrate is then quantified to determine the IC50 value. For cellular assays, porcine aortic endothelial (PAE) cells transfected with the human PDGFRβ were stimulated with PDGF-BB in the presence of varying concentrations of CP-673451. The autophosphorylation of PDGFRβ was then measured by ELISA or Western blot to determine the cellular IC50.[5]
Western Blot Analysis of Downstream Signaling
For CP-673451: A549 cells were treated with different concentrations of CP-673451 for a specified duration (e.g., 3 hours). Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were then probed with primary antibodies specific for phosphorylated and total forms of Akt, GSK-3β, p70S6, and S6. After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[8]
For this compound: A similar Western blot protocol would be employed to assess the effect of this compound on the PDGFRβ-Akt signaling pathway. Gastric cancer cells (e.g., SGC-7901) would be treated with this compound for a defined period. Cell lysates would then be subjected to Western blotting using antibodies against phosphorylated PDGFRβ and phosphorylated Akt to evaluate the inhibitory effect of this compound on this pathway.[9]
Cell Viability Assays
For CP-673451: The effect of CP-673451 on cell viability was assessed using the MTT assay. NSCLC cells (A549 and H1299) were seeded in 96-well plates and treated with various concentrations of CP-673451 for different time points. After the treatment period, MTT solution was added to each well and incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells. The formazan crystals were then dissolved, and the absorbance was measured at a specific wavelength to determine the percentage of viable cells relative to the untreated control.[8]
For this compound: A similar cell viability assay, such as the MTT or a resazurin-based assay, would be used to determine the IC50 for inhibition of PDGF-induced cell proliferation. Cells responsive to PDGF would be treated with a constant concentration of PDGF and varying concentrations of this compound. Cell viability would then be measured to determine the concentration of this compound required to inhibit 50% of the PDGF-induced proliferation.
Conclusion
Both this compound and CP-673451 are potent inhibitors of the PDGFR signaling pathway with demonstrated anti-proliferative and anti-migratory effects in cancer cell lines. CP-673451 exhibits high potency against both PDGFRα and PDGFRβ, and its effects on downstream signaling have been well-characterized. This compound shows strong selectivity for PDGFRβ and effectively inhibits PDGF-driven cell proliferation.
The choice between these inhibitors for research or therapeutic development may depend on the specific context. The dual PDGFRα/β inhibition by CP-673451 might be advantageous in cancers where both isoforms are active. Conversely, the high selectivity of this compound for PDGFRβ could be beneficial in applications where specific targeting of this isoform is desired to minimize off-target effects. Further head-to-head studies with comprehensive kinase profiling would provide a more definitive comparison of their selectivity and potential therapeutic windows.
References
- 1. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 3. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Probe CP-673451 | Chemical Probes Portal [chemicalprobes.org]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Coordinate phosphorylation of multiple residues on single AKT1 and AKT2 molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validating SU16f Efficacy: A Comparative Analysis with Genetic Knockdown of PDGFRβ
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for validating the efficacy of SU16f, a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ). We will objectively compare the pharmacological inhibition by this compound with genetic knockdown of PDGFRβ, offering supporting experimental data and detailed protocols to aid in the design and interpretation of validation studies.
Unveiling the On-Target Efficacy of this compound
This compound is a small molecule inhibitor that has demonstrated significant potential in preclinical studies for its anti-proliferative and anti-migratory effects, particularly in cancer models where PDGFRβ signaling is a key driver.[1] To rigorously validate that the observed cellular effects of this compound are indeed a direct consequence of its interaction with PDGFRβ, a comparative analysis with genetic knockdown techniques, such as small interfering RNA (siRNA) or short hairpin RNA (shRNA), is essential. This dual approach provides a robust confirmation of on-target activity and strengthens the rationale for further therapeutic development.
Comparative Efficacy: this compound vs. PDGFRβ Genetic Knockdown
While direct head-to-head quantitative data from a single study is limited, we can synthesize findings from various studies to draw a comparative picture of the effects of this compound and PDGFRβ knockdown on key cellular processes.
Table 1: Comparison of Effects on Cell Viability and Proliferation
| Treatment | Cell Line | Assay | Observed Effect | Reference |
| This compound | SGC-7901 (Gastric Cancer) | MTT Assay | Inhibition of cell proliferation promoted by GC-MSC-CM.[1] | [1] |
| PDGFRβ siRNA | Mesangial Cells | Cell Proliferation Assay | Significant decrease in mesangial cell proliferation.[2] | [2] |
| PDGFRβ siRNA | Medulloblastoma Cells | Cell Proliferation Assay | Inhibition of cell proliferation.[3] | [3] |
Table 2: Comparison of Effects on Apoptosis
| Treatment | Cell Line | Assay | Observed Effect | Reference |
| This compound | SGC-7901 (Gastric Cancer) | Western Blot | Upregulation of Bax; Downregulation of Bcl-2 and Bcl-xl.[1] | [1] |
| PDGFRβ siRNA | Breast Cancer Cells | Apoptosis Assay | Increased apoptosis.[4] | [4] |
Table 3: Comparison of Effects on Downstream Signaling (p-AKT)
| Treatment | Cell Line | Assay | Observed Effect | Reference |
| This compound | SGC-7901 (Gastric Cancer) | Western Blot | Downregulation of p-AKT levels.[1] | [1] |
| PDGFRβ siRNA | Human Mesangial Cells | Western Blot | Blocked high glucose-induced Akt phosphorylation.[5] | [5] |
| PDGFRβ siRNA | Medulloblastoma Cells | Western Blot | Significantly reduced levels of PDGF-activated Akt.[3] | [3] |
Visualizing the Validation Workflow and Signaling Pathways
To further clarify the experimental logic and the underlying molecular mechanisms, the following diagrams have been generated using Graphviz.
Caption: PDGFRβ Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Validating this compound Efficacy.
Caption: Logical Framework for this compound On-Target Validation.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments required to compare the effects of this compound and PDGFRβ genetic knockdown.
Cell Culture and Treatment
-
Cell Line: SGC-7901 (human gastric carcinoma) is a suitable cell line for these studies.[1] Note: The SGC-7901 cell line has been identified as a derivative of the HeLa cell line.[6]
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in culture medium to the desired final concentration. A vehicle control (DMSO) should be run in parallel.
-
siRNA Transfection:
-
Seed 2 x 10^5 cells per well in a 6-well plate in 2 ml of antibiotic-free normal growth medium supplemented with FBS.[7]
-
Incubate cells until they are 60-80% confluent (typically 18-24 hours).[7]
-
For each transfection, prepare two solutions:
-
Add Solution A to Solution B, mix gently, and incubate for 15-45 minutes at room temperature.[7]
-
Wash the cells once with 2 ml of siRNA Transfection Medium and aspirate the medium.[7]
-
Add 0.8 ml of siRNA Transfection Medium to the siRNA-transfection reagent mixture and overlay onto the cells.[7]
-
Incubate for 5-7 hours at 37°C.[7]
-
Add 1 ml of normal growth medium containing 2x the normal serum and antibiotic concentration.[7]
-
Incubate for an additional 24-48 hours before proceeding with downstream assays.
-
Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[8]
-
Treat the cells with this compound or perform siRNA transfection as described above.
-
After the desired incubation period (e.g., 24, 48, 72 hours), remove the medium.[8]
-
Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[8]
-
Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[8]
-
Incubate for 15 minutes with shaking.[8]
-
Measure the absorbance at 492 nm using a microplate reader.[8]
Western Blot Analysis
-
After treatment with this compound or siRNA knockdown, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PDGFRβ, phospho-PDGFRβ, AKT, and phospho-AKT (Ser473) overnight at 4°C. A loading control such as GAPDH or β-actin should also be probed.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
By following these protocols and utilizing the provided comparative framework, researchers can effectively validate the on-target efficacy of this compound, providing a solid foundation for its continued development as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Glomerular Mesangial Cell Proliferation by siPDGF-B- and siPDGFR-β-Containing Chitosan Nanoplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combination therapy with chitosan/siRNA nanoplexes targeting PDGF-D and PDGFR-β reveals anticancer effect in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrosines-740/751 of PDGFRβ contribute to the activation of Akt/Hif1α/TGFβ nexus to drive high glucose-induced glomerular mesangial cell hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellosaurus cell line SGC-7901 (CVCL_0520) [cellosaurus.org]
- 7. scbt.com [scbt.com]
- 8. MTT (Assay protocol [protocols.io]
Kinase Selectivity Profile of SU16f: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity profile of SU16f, a potent inhibitor of Platelet-Derived Growth Factor Receptor β (PDGFRβ), against other multi-targeted kinase inhibitors: Sunitinib, Sorafenib, and Axitinib. The information presented herein is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs.
Introduction
This compound is a small molecule inhibitor that has demonstrated significant potency against PDGFRβ, a key receptor tyrosine kinase involved in cell proliferation, migration, and angiogenesis.[1][2] Understanding its selectivity across the human kinome is crucial for interpreting experimental results and predicting potential off-target effects. This guide compares the kinase inhibition profile of this compound with three widely used, FDA-approved multi-targeted kinase inhibitors that also target pathways associated with angiogenesis and cell proliferation.
Kinase Selectivity Profile Comparison
The following table summarizes the inhibitory activity (IC50 in nM) of this compound and its alternatives against a panel of selected kinases. It is important to note that the available data for this compound is not as extensive as for the comparator compounds. The data presented is compiled from various sources and may have been generated using different assay platforms, which should be considered when making direct comparisons.
| Kinase Target | This compound (IC50, nM) | Sunitinib (IC50, nM) | Sorafenib (IC50, nM) | Axitinib (IC50, nM) |
| PDGFRβ | 10 [1][2][3] | 2[4] | 57 | 1.6[5] |
| VEGFR1 | - | - | 13 | 0.1[5] |
| VEGFR2 | 140[1][3] | 80[4] | 90 | 0.2[5] |
| VEGFR3 | - | - | 20 | 0.1-0.3[5] |
| FGFR1 | 2290[1][3] | - | - | - |
| EGFR | >10000[2] | - | - | - |
| c-Kit | - | - | 68 | - |
| FLT3 | - | - | 59 | - |
| RET | - | - | - | - |
| Raf-1 | - | - | 6 | - |
| B-Raf | - | - | 22 | - |
Signaling Pathway Diagrams
The following diagrams illustrate the simplified signaling pathways of PDGFR and VEGFR, highlighting the points of inhibition by the compared kinase inhibitors.
Experimental Protocols
The following are generalized protocols for common in vitro kinase inhibition assays. Specific details may vary depending on the kinase, substrate, and reagents used.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This protocol provides a general workflow for determining the IC50 value of a kinase inhibitor.
Materials:
-
Recombinant kinase
-
Biotinylated substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM EGTA, 0.01% BSA)
-
Test inhibitor (serially diluted in DMSO)
-
HTRF Detection Buffer (containing Europium cryptate-labeled anti-phospho-antibody and Streptavidin-XL665)
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 2 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of the kinase and biotinylated substrate peptide mixture in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), optimized for the specific kinase.
-
Detection:
-
Stop the reaction by adding 10 µL of HTRF Detection Buffer to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Data Analysis:
-
Calculate the HTRF ratio: (665 nm reading / 620 nm reading) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
Comparative Analysis of SU16f Cross-Reactivity with Receptor Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of SU16f, a potent inhibitor of Platelet-Derived Growth Factor Receptor β (PDGFRβ), with other key receptor tyrosine kinases (RTKs). Understanding the selectivity of kinase inhibitors is critical for predicting their therapeutic efficacy and potential off-target effects. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to offer a comprehensive resource for researchers in drug discovery and development.
Data Presentation: this compound Inhibitory Activity Profile
This compound is a potent and selective inhibitor of PDGFRβ.[1] The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a selection of receptor tyrosine kinases, highlighting its selectivity profile. The data indicates that this compound is significantly more selective for PDGFRβ compared to VEGFR2, FGFR1, and EGFR.[1]
| Kinase Target | Gene Symbol | IC50 (nM) | Selectivity over PDGFRβ (fold) |
| Platelet-Derived Growth Factor Receptor β | PDGFRB | 10 | 1 |
| Vascular Endothelial Growth Factor Receptor 2 | KDR (VEGFR2) | >140 | >14 |
| Fibroblast Growth Factor Receptor 1 | FGFR1 | >2290 | >229 |
| Epidermal Growth Factor Receptor | EGFR | >100000 | >10000 |
Note: The available public data on the kinome-wide selectivity of this compound is limited. The data presented here is based on reported values against a small panel of kinases.
Experimental Protocols
The determination of a kinase inhibitor's IC50 value is crucial for assessing its potency and selectivity. A widely used method for this is the in vitro kinase inhibition assay. Below is a detailed protocol for a representative luminescence-based kinase assay, the ADP-Glo™ Kinase Assay, which is suitable for determining the IC50 of compounds like this compound.
Protocol: In Vitro Kinase Inhibition Assay using ADP-Glo™
This protocol describes the determination of kinase inhibition by quantifying the amount of ADP produced in a kinase reaction. The ADP-Glo™ Kinase Assay is a luminescent assay that provides a sensitive measure of kinase activity.[2][3][4][5]
Materials:
-
Purified recombinant kinase (e.g., PDGFRβ, VEGFR2, FGFR1, EGFR)
-
Kinase-specific peptide substrate
-
This compound (or other test inhibitor)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
DMSO (Dimethyl sulfoxide)
-
White, opaque 96-well or 384-well assay plates
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the this compound stock solution in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a white assay plate.
-
Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific peptide substrate in kinase assay buffer) to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Luminescence Signal Generation:
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and contains luciferase and luciferin (B1168401) to produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the simplified signaling pathways initiated by the activation of PDGFRβ, VEGFR2, FGFR1, and EGFR. These pathways are known to be involved in crucial cellular processes such as proliferation, survival, migration, and angiogenesis.
Caption: Simplified PDGFRβ signaling pathway.
Caption: Simplified VEGFR2 signaling pathway.
Caption: Simplified FGFR1 signaling pathway.
Caption: Simplified EGFR signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for determining the IC50 of a kinase inhibitor.
Caption: Workflow for IC50 determination.
References
SU16f: A Potential Anti-Fibrotic Agent for Organ Fibrosis - A Comparative Guide
In the landscape of anti-fibrotic therapies, the quest for novel, effective treatments is paramount for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of SU16f, a selective inhibitor of Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), against established anti-fibrotic drugs, Pirfenidone and Nintedanib. While direct comparative in vivo studies of this compound in common organ fibrosis models are not yet available, this guide will delve into its mechanism of action, the strong preclinical rationale for its use, and compare its therapeutic potential with current standards of care based on existing experimental data.
The Mechanistic Promise of this compound in Fibrosis
Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM), is a pathological process driven by the activation of myofibroblasts. Platelet-Derived Growth Factors (PDGFs) and their receptors play a crucial role in the proliferation, migration, and activation of these fibrosis-driving cells.[1][2] this compound selectively inhibits PDGFRβ, a key receptor in the signaling cascade that leads to fibrosis.[1][3]
Recent studies have underscored the significance of targeting PDGFRβ in fibrotic diseases. In a mouse model of bleomycin-induced pulmonary fibrosis, the specific blockade of PDGFRβ, but not PDGFRα, was shown to effectively ameliorate lung fibrosis.[3][4][5] This highlights the potential of a selective inhibitor like this compound to offer a targeted anti-fibrotic effect. Similarly, in liver fibrosis, the PDGFRβ signaling pathway is a major driver of hepatic stellate cell (HSC) activation and proliferation, the primary source of ECM in the fibrotic liver.[1] Inhibition of this pathway is a key therapeutic strategy.
Comparative Efficacy of Anti-Fibrotic Agents in a Preclinical Model
To provide a framework for comparison, this section summarizes the in vivo efficacy of the approved anti-fibrotic drugs, Pirfenidone and Nintedanib, in the widely used bleomycin-induced pulmonary fibrosis mouse model. This data can serve as a benchmark for the anticipated effects of this compound, given its targeted mechanism.
Table 1: In Vivo Efficacy of Anti-Fibrotic Agents in Bleomycin-Induced Pulmonary Fibrosis in Mice
| Agent | Dosage | Key Findings | Reference |
| Pirfenidone | 30-100 mg/kg/day (oral) | - Reduced lung hydroxyproline (B1673980) content- Decreased Ashcroft fibrosis scores- Attenuated expression of pro-fibrotic markers (e.g., HSP47) | [1] |
| Nintedanib | 30-120 mg/kg/day (oral) | - Reduced lung hydroxyproline content- Decreased Ashcroft fibrosis scores- Inhibited expression of α-SMA and Collagen III | [6] |
| PDGFRβ Antibody (APB5) | 1 mg every other day (intraperitoneal) | - Significantly inhibited bleomycin-induced pulmonary fibrosis- Reduced apoptosis and proliferation of epithelial cells and fibroblasts | [3][5] |
Note: This table presents a summary of findings from various studies. Direct comparison between studies should be made with caution due to potential variations in experimental protocols.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pre-clinical findings. Below are standardized protocols for inducing and assessing fibrosis in common murine models.
Bleomycin-Induced Pulmonary Fibrosis in Mice
This model is a cornerstone for studying the pathogenesis of pulmonary fibrosis and for evaluating potential therapies.
-
Animal Model: C57BL/6 mice (male, 8-10 weeks old) are commonly used.
-
Induction of Fibrosis:
-
Anesthetize mice using an appropriate anesthetic agent (e.g., isoflurane).
-
Intratracheally instill a single dose of bleomycin (B88199) sulfate (B86663) (typically 1.5 - 3.0 mg/kg) dissolved in sterile saline. Control animals receive saline only.
-
-
Drug Administration:
-
Initiate treatment with the test compound (e.g., this compound, Pirfenidone, Nintedanib) at a specified dose and route, either prophylactically (starting at the time of bleomycin administration) or therapeutically (starting at a later time point, e.g., day 7 or 14 post-bleomycin).
-
-
Assessment of Fibrosis (typically at day 14 or 21):
-
Histological Analysis: Harvest lungs, fix in 10% neutral buffered formalin, embed in paraffin, and section. Stain sections with Masson's trichrome or Picrosirius red to visualize collagen deposition. Quantify fibrosis using the Ashcroft scoring system.
-
Hydroxyproline Assay: Homogenize a portion of the lung tissue and determine the hydroxyproline content, a quantitative measure of collagen.
-
Gene Expression Analysis: Isolate RNA from lung tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of fibrotic markers such as Col1a1 (Collagen Type I Alpha 1 Chain), Acta2 (Alpha-Smooth Muscle Actin), and Tgf-β1 (Transforming Growth Factor-Beta 1).
-
Protein Analysis: Perform Western blotting or immunohistochemistry to assess the protein levels of key fibrotic mediators.
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice
This model is widely used to study the mechanisms of liver injury and fibrosis.
-
Animal Model: C57BL/6 or BALB/c mice are frequently used.
-
Induction of Fibrosis:
-
Administer CCl4 (typically 0.5 - 1.0 mL/kg), diluted in a vehicle like corn oil or olive oil, via intraperitoneal injection.
-
Injections are typically given 2-3 times per week for a duration of 4-12 weeks to induce progressive fibrosis.
-
-
Drug Administration:
-
Administer the test compound concurrently with CCl4 treatment.
-
-
Assessment of Fibrosis:
-
Histological Analysis: Harvest the liver, fix, embed, and section. Stain with Sirius Red or Masson's trichrome to visualize collagen.
-
Hydroxyproline Assay: Quantify collagen content in liver tissue homogenates.
-
Serum Biomarkers: Measure serum levels of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) to assess liver damage.
-
Gene and Protein Expression Analysis: Analyze the expression of key fibrotic genes and proteins in liver tissue, including α-SMA, TGF-β1, and collagen isoforms.
-
Visualizing the Pathways and Processes
To better understand the context of this compound's action and the experimental design for its validation, the following diagrams are provided.
Conclusion and Future Directions
This compound, with its selective inhibition of PDGFRβ, presents a compelling therapeutic strategy for fibrotic diseases. The strong preclinical evidence for the role of PDGFRβ in both pulmonary and liver fibrosis provides a solid foundation for its potential efficacy. While direct comparative in vivo data against approved drugs like Pirfenidone and Nintedanib in organ-specific fibrosis models is a critical next step, the mechanistic rationale is clear. Future studies should focus on evaluating this compound in bleomycin-induced pulmonary fibrosis and CCl4-induced liver fibrosis models to generate the quantitative data needed for a direct comparison. Such studies will be instrumental in positioning this compound within the evolving landscape of anti-fibrotic therapies and for guiding its path toward clinical development.
References
- 1. PDGF signaling pathway in hepatic fibrosis pathogenesis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDGF in organ fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blockade of platelet-derived growth factor receptor-β, not receptor-α ameliorates bleomycin-induced pulmonary fibrosis in mice | PLOS One [journals.plos.org]
- 4. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 5. Blockade of platelet-derived growth factor receptor-β, not receptor-α ameliorates bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro versus in vivo models of kidney fibrosis: Time-course experimental design is crucial to avoid misinterpretations of gene expression data - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of SU16f in Preclinical Cancer Models: A Focus on Gastric Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of SU16f, a potent and selective inhibitor of Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), with a focus on its performance in gastric cancer models. While direct head-to-head studies are limited, this document compiles available data to offer an objective comparison with other relevant multi-targeted tyrosine kinase inhibitors, such as Sunitinib, which also targets PDGFRβ.
Executive Summary
This compound has demonstrated significant preclinical activity in gastric cancer models, primarily through its potent and selective inhibition of PDGFRβ.[1] This inhibition disrupts key signaling pathways involved in cancer cell proliferation, migration, and survival. This guide presents available quantitative data, detailed experimental protocols for replicating key findings, and visual representations of the underlying molecular pathways and experimental workflows.
Data Presentation: this compound vs. Sunitinib - A Comparative Overview
The following tables summarize the available quantitative data for this compound and Sunitinib, a multi-targeted tyrosine kinase inhibitor also active against PDGFRβ. It is important to note that the data for each compound are derived from separate studies, and direct comparisons should be made with caution.
Table 1: In Vitro Potency of this compound and Sunitinib Against Key Kinases
| Compound | Target | IC50 | Source |
| This compound | PDGFRβ | 10 nM | [1] |
| VEGFR2 | 140 nM | [1] | |
| FGFR1 | 2.29 µM | [1] | |
| Sunitinib | PDGFRβ | 2 nM | [2][3] |
| VEGFR2 | 80 nM | [2][4] | |
| c-Kit | - | [2] | |
| FLT3 | 50 nM (FLT3-ITD) | [2] |
Table 2: In Vitro Efficacy of this compound and Sunitinib in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay | Endpoint | Finding | Source |
| This compound | SGC-7901 | Gastric Cancer | Proliferation | Inhibition of GC-MSC-CM-promoted proliferation | This compound (20 µM) inhibited the pro-proliferative effect of conditioned medium. | [1] |
| SGC-7901 | Gastric Cancer | Western Blot | PDGFRβ Activation | This compound (20 µM) abolished PDGFRβ activation. | [1] | |
| Sunitinib | Multiple | Renal Cell Carcinoma | Cell Viability | IC50 | Exhibited anti-proliferative activity. | [5] |
| GIST cell lines | GIST | Kinase Activity | Inhibition | Highly active against KIT with secondary mutations in exons 13 and 14. | [6] |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanisms of action and experimental designs, the following diagrams were generated using Graphviz.
Signaling Pathway of this compound in Gastric Cancer
Caption: this compound inhibits the PDGFRβ signaling pathway in gastric cancer.
Experimental Workflow for In Vitro Comparative Study
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Sunitinib in the treatment of gastrointestinal stromal tumor: patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Confirming SU16f Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
SU16f is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) pathway. Its ability to block this pathway has been shown to reduce fibrotic scar formation and promote axon regeneration following spinal cord injury. For researchers utilizing this compound or similar kinase inhibitors, confirming direct engagement with the intended target within a cellular context is a critical step in validating experimental results and understanding the mechanism of action.
This guide provides a comparative overview of key experimental methods to confirm this compound target engagement in cells, complete with data presentation, detailed protocols, and visualizations to aid in experimental design and interpretation.
Comparison of Target Engagement Assays
The selection of an appropriate assay to confirm this compound target engagement depends on several factors, including the specific research question, available resources, and desired throughput. Below is a summary of commonly employed techniques.
| Assay | Principle | Measures | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Direct binding of this compound to PDGFRβ in intact cells or cell lysates. | Label-free, confirms engagement in a physiological context, applicable to various targets. | Requires a specific antibody for detection, can be lower throughput for traditional Western blot-based detection. |
| Western Blotting (Phospho-PDGFRβ) | This compound inhibits PDGFRβ autophosphorylation upon ligand stimulation. | Indirect target engagement by measuring the inhibition of a downstream signaling event. | Widely accessible technique, provides information on functional pathway inhibition. | Indirect measure of binding, requires a specific phospho-antibody. |
| Reporter Gene Assay | This compound treatment inhibits the transcription of a reporter gene driven by a transcription factor downstream of the PDGFRβ pathway. | Functional consequence of target engagement on a specific signaling pathway. | High-throughput potential, sensitive, measures a functional cellular response. | Indirect measure of target engagement, pathway crosstalk can lead to ambiguous results. |
| Immunoprecipitation-Western Blot | This compound binding can interfere with the interaction between PDGFRβ and its downstream signaling partners. | Modulation of protein-protein interactions downstream of PDGFRβ. | Can provide insights into the mechanism of inhibition. | Can be technically challenging, may not be suitable for all protein interactions. |
| In-cell Kinase Assay | Measures the kinase activity of immunoprecipitated PDGFRβ from this compound-treated cells. | Direct measure of the enzymatic inhibition of PDGFRβ. | Directly measures impact on kinase function. | Requires cell lysis which disrupts the cellular environment, can be complex to set up. |
Visualizing the PDGFRβ Signaling Pathway
The following diagram illustrates the signaling pathway targeted by this compound. PDGFRβ is activated by its ligands, PDGF-B and PDGF-D, leading to receptor dimerization and autophosphorylation. This activates downstream signaling cascades that regulate cellular processes such as proliferation, migration, and survival. This compound acts by binding to PDGFRβ and inhibiting its kinase activity.
Caption: The PDGFRβ signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
CETSA is a robust method for confirming the direct binding of a compound to its target protein in a cellular environment. The workflow involves treating cells with the compound, heating the cells to denature proteins, and then quantifying the amount of soluble target protein remaining.
Safety Operating Guide
Proper Disposal of SU16f: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This document provides essential guidance on the safe disposal of SU16f, a potent and selective platelet-derived growth factor receptor β (PDGFRβ) inhibitor. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to maintain environmental compliance.
This compound, with the chemical formula C₂₄H₂₂N₂O₃, is a solid organic compound often dissolved in dimethyl sulfoxide (B87167) (DMSO) for experimental use. As a bioactive small molecule, all waste containing this compound, whether in solid form or in solution, must be treated as hazardous chemical waste.
Disposal Procedures at a Glance
The following table summarizes the key parameters for the proper disposal of this compound waste.
| Waste Type | Container Requirements | Labeling | Disposal Method |
| Solid this compound Waste | Securely sealed, chemically resistant container (e.g., amber glass or high-density polyethylene). | Clearly labeled "Hazardous Waste," "Solid Chemical Waste," and "this compound." Include the approximate amount. | Collection by the institution's Environmental Health and Safety (EHS) department for incineration. |
| This compound in DMSO Solution | Securely sealed, chemically resistant container (e.g., amber glass or high-density polyethylene) compatible with DMSO. | Clearly labeled "Hazardous Waste," "Liquid Chemical Waste," "this compound in DMSO," and the concentration. | Collection by the institution's Environmental Health and Safety (EHS) department for chemical incineration. |
| Contaminated Labware (e.g., pipette tips, gloves) | Puncture-resistant, leak-proof container lined with a chemically resistant bag. | Clearly labeled "Hazardous Waste," "Solid Chemical Waste," and "this compound Contaminated Sharps/Labware." | Collection by the institution's Environmental Health and Safety (EHS) department for incineration. |
Detailed Disposal Protocol
The following step-by-step protocol outlines the procedure for the safe disposal of this compound waste.
Objective: To safely collect, store, and dispose of this compound waste in accordance with general laboratory chemical safety guidelines.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves (butyl rubber gloves are recommended when handling DMSO).
-
Designated and labeled hazardous waste containers for solid and liquid waste.
-
Chemically resistant bags for contaminated labware.
-
Spill kit for chemical spills.
Procedure:
-
Segregation of Waste:
-
Do not mix this compound waste with non-hazardous waste.
-
Keep solid this compound waste, this compound solutions, and contaminated labware in separate, designated containers.
-
-
Solid this compound Waste Disposal:
-
Collect any unused or expired solid this compound in its original container or a new, properly labeled, and sealed container.
-
Place the container in the designated hazardous solid waste accumulation area.
-
-
This compound in DMSO Solution Disposal:
-
Collect all solutions containing this compound in a designated, leak-proof, and chemically compatible container.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
Securely cap the container and place it in secondary containment in the designated hazardous liquid waste accumulation area.
-
DMSO can be disposed of with other organic solvents, but if mixed with other materials, consult your institution's EHS for specific instructions.
-
-
Contaminated Labware Disposal:
-
Collect all disposable items that have come into contact with this compound, such as pipette tips, centrifuge tubes, and gloves, in a designated, puncture-resistant container lined with a chemically resistant bag.
-
Seal the bag and the container when it is three-quarters full.
-
-
Storage of Waste:
-
Store all this compound hazardous waste in a designated, well-ventilated, and secure area away from incompatible materials.
-
Ensure all waste containers are properly labeled with the contents and associated
-
Personal protective equipment for handling SU16f
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of SU16f, a potent kinase inhibitor. Given that a comprehensive hazard analysis for this compound is not publicly available, the following protocols are based on the available Safety Data Sheets (SDS) and established best practices for handling potent, biologically active small molecules with unknown toxicological profiles. Adherence to these guidelines is critical to ensure personnel safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A stringent, multi-layered approach to Personal Protective Equipment (PPE) is mandatory when working with this compound to minimize the risk of exposure through inhalation, dermal contact, or accidental ingestion.
Recommended PPE for Laboratory Activities
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles. Body Protection: Disposable lab coat. Ventilation: Certified chemical fume hood or powder containment hood. |
| Solution Preparation and Handling | Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles or a face shield. Body Protection: Standard lab coat. Ventilation: Certified chemical fume hood. |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Body Protection: Standard lab coat. Containment: Class II biological safety cabinet. |
Operational Plan: Safe Handling and Disposal
A clear and concise operational plan is essential for the safe management of this compound within the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Inventory: Document the receipt, quantity, and storage location in the laboratory's chemical inventory.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed and clearly labeled.
Safe Handling Procedures
-
Designated Area: All work with this compound, especially with the solid compound and concentrated solutions, must be conducted in a designated and clearly marked area.
-
Ventilation: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If dedicated equipment is not feasible, it must be thoroughly decontaminated after use.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain.
-
Decontamination: All non-disposable equipment should be decontaminated using a suitable method, such as washing with a solvent known to dissolve this compound, followed by a thorough rinse.
-
Regulatory Compliance: All disposal must be carried out in strict accordance with local, state, and federal regulations for hazardous chemical waste.
Experimental Workflow Visualization
The following diagram illustrates the standard procedure for donning and doffing Personal Protective Equipment to ensure a safe workflow when handling potent compounds like this compound.
Caption: Standard workflow for donning and doffing Personal Protective Equipment (PPE).
Disclaimer: The information provided in this guide is intended for trained laboratory personnel and is based on general safety principles for handling potent chemical compounds. A comprehensive toxicological profile for this compound is not available. It is the responsibility of the user to conduct a thorough risk assessment and to implement appropriate safety measures based on the specific experimental conditions. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on handling and disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
